Product packaging for H3B-120(Cat. No.:)

H3B-120

货号: B2546073
分子量: 372.5 g/mol
InChI 键: ZEVOZXRSCSSPAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

H3B-120 is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N4O2S B2546073 H3B-120

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-N-benzyl-1-N-methyl-4-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-14-13-26-18(20-14)21-17(24)16-8-10-23(11-9-16)19(25)22(2)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOZXRSCSSPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cellular Target of H3B-120: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target of H3B-120, a selective small molecule inhibitor. The document details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to characterize this compound. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological context and the process of its target validation.

Executive Summary

This compound is a potent and highly selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1) .[1][2][3] CPS1 is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, converting ammonia and bicarbonate into carbamoyl phosphate. By inhibiting CPS1, this compound disrupts the urea cycle and has demonstrated anti-cancer activity, highlighting its therapeutic potential. This guide will delve into the specifics of its target engagement and the methodologies employed for its characterization.

Quantitative Data Summary

The inhibitory activity of this compound against CPS1 has been quantified through various biochemical and cellular assays. The key quantitative parameters are summarized in the tables below.

Table 1: Biochemical Inhibition of CPS1 by this compound

ParameterValueDescription
IC501.5 µMThe half-maximal inhibitory concentration in a biochemical assay measuring CPS1 enzymatic activity.[1][2][3]
Ki1.4 µMThe inhibition constant, indicating the binding affinity of this compound to CPS1.[1][2][3]

Table 2: Cellular Activity of this compound

AssayCell TypeEffectConcentration Range
Urea ProductionPrimary Human HepatocytesDose-dependent inhibition of urea synthesis.[3]25, 50, 75, 100 µM[3]

Mechanism of Action

This compound functions as a competitive and allosteric inhibitor of CPS1.[1][2][3] It binds to a previously unidentified allosteric pocket located between the integrating and ATP A domains of the enzyme.[3] This binding event induces a conformational change that prevents the hydrolysis of ATP, a critical step in the synthesis of carbamoyl phosphate. A key feature of this compound is its high selectivity for CPS1 over the cytosolic isoform, CPS2, which is involved in pyrimidine biosynthesis.[3] This selectivity is attributed to differences in the hydrophobicity of the allosteric binding pockets between the two enzymes.

Signaling Pathway: The Urea Cycle

CPS1 is the initial and rate-limiting enzyme in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia by converting it into urea for excretion. The inhibition of CPS1 by this compound directly disrupts this cycle.

Urea_Cycle cluster_mitochondria Mitochondrion cluster_cytosol Cytosol NH3 Ammonia (NH3) CPS1 CPS1 NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate H3B120 This compound H3B120->CPS1 OTC OTC Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea (to excretion) Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle and the inhibitory action of this compound on CPS1.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and characterize the cellular target of this compound.

Target Identification and Validation Workflow

The identification of CPS1 as the target of this compound followed a systematic workflow common in drug discovery for allosteric inhibitors.

Target_Validation_Workflow HTS High-Throughput Screening (HTS) of small molecule library Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID Target_Deconv Target Deconvolution Hit_ID->Target_Deconv Biochem_Assay Biochemical Assays (CPS1 activity) Target_Deconv->Biochem_Assay Binding_Affinity Binding Affinity Determination (Ki) Biochem_Assay->Binding_Affinity Selectivity Selectivity Profiling (vs. CPS2) Binding_Affinity->Selectivity Cellular_Assay Cellular Target Engagement (Urea Production Assay) Selectivity->Cellular_Assay MoA Mechanism of Action Studies (Allosteric Inhibition) Cellular_Assay->MoA In_Vivo In Vivo Efficacy Studies (Anti-cancer models) MoA->In_Vivo

Caption: Workflow for the identification and validation of this compound's cellular target.

Biochemical CPS1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified CPS1 enzyme.

Principle: The enzymatic activity of CPS1 is measured by quantifying the production of carbamoyl phosphate. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the necessary substrates and cofactors for CPS1 activity. A typical buffer might include:

    • 50 mM Triethanolamine buffer (pH 8.0)

    • 50 mM NH₄HCO₃ (Ammonia and bicarbonate source)

    • 10 mM Mg(C₂H₃O₂)₂ (Magnesium cofactor)

    • 5 mM ATP (Energy source)

    • 5 mM N-acetyl-L-glutamate (NAG) (Allosteric activator)

    • 1 mM Dithiothreitol (DTT) (Reducing agent)

  • Enzyme and Inhibitor Incubation:

    • Purified human CPS1 enzyme (e.g., 50 µg/mL) is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate mixture.

  • Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.

  • Termination and Detection:

    • The reaction is terminated, and the resulting carbamoyl phosphate is converted to a detectable product. A common method involves converting carbamoyl phosphate to hydroxyurea by adding hydroxylamine and incubating at a high temperature (e.g., 95°C for 10 minutes).

    • The concentration of hydroxyurea is then measured colorimetrically by adding a chromogenic reagent and measuring the absorbance at a specific wavelength.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Urea Production Assay

Objective: To assess the ability of this compound to inhibit CPS1 activity within a cellular context.

Principle: Primary human hepatocytes, which have a functional urea cycle, are treated with this compound. The amount of urea secreted into the culture medium is quantified as a measure of CPS1 activity.

Protocol Outline:

  • Cell Culture: Primary human hepatocytes are seeded in a suitable culture format (e.g., 96-well plates) and allowed to adhere and stabilize.

  • Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 25, 50, 75, 100 µM) or a vehicle control (DMSO).

  • Incubation: The cells are incubated with the compound for a specified duration (e.g., 24-48 hours).

  • Sample Collection: The culture supernatant is collected.

  • Urea Quantification: The concentration of urea in the supernatant is determined using a commercially available urea assay kit or a colorimetric method. A common method is based on the reaction of urea with o-phthalaldehyde and N-(1-naphthyl)ethylenediamine to produce a colored product, with absorbance read at a specific wavelength.

  • Data Analysis: The amount of urea produced is normalized to the total protein content of the cells in each well. The percentage of inhibition of urea production is calculated for each this compound concentration relative to the vehicle control.

Anti-Cancer Mechanism

The anti-cancer activity of this compound stems from the role of CPS1 in certain cancer types. Some cancers that overexpress CPS1 rely on it to fuel pyrimidine biosynthesis, which is essential for DNA replication and cell proliferation. By inhibiting CPS1, this compound can disrupt this metabolic pathway, leading to cell cycle arrest and reduced tumor growth. Additionally, in some contexts, CPS1 is crucial for detoxifying the high levels of ammonia produced by rapidly proliferating cancer cells. Inhibition of CPS1 in such tumors can lead to toxic ammonia accumulation and cell death.

Conclusion

This compound is a well-characterized, potent, and selective allosteric inhibitor of CPS1. Its mechanism of action has been elucidated through a combination of biochemical and cellular assays, revealing its ability to disrupt the urea cycle. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting CPS1 for therapeutic intervention, particularly in the context of oncology. The detailed experimental workflows and protocols offer a practical resource for further investigation into the biological effects of this compound and other CPS1 inhibitors.

References

H3B-120: A Deep Dive into Its Allosteric Inhibition of Urea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Watertown, MA – November 7, 2025 – This technical guide provides an in-depth analysis of H3B-120, a selective, allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and therapeutic potential of inhibiting urea synthesis.

Core Mechanism of Action

This compound is a potent and highly selective inhibitor of CPS1, with a demonstrated half-maximal inhibitory concentration (IC50) of 1.5 µM and a Ki of 1.4 µM in enzymatic assays.[1] Unlike competitive inhibitors that bind to the enzyme's active site, this compound functions through an allosteric mechanism. It binds to a distinct pocket located between the integrating and ATP A domains of the CPS1 enzyme.[1] This binding event induces a conformational change that ultimately blocks the hydrolysis of ATP, a critical step in the synthesis of carbamoyl phosphate, the first committed intermediate of the urea cycle.[2] This targeted inhibition of CPS1 leads to a reduction in the overall rate of urea synthesis.

Quantitative Analysis of Urea Synthesis Inhibition

The inhibitory effect of this compound on urea production has been quantified in cellular assays. Treatment of hepatocyte-derived cells with this compound results in a dose-dependent decrease in urea synthesis. The following table summarizes the observed inhibition at various concentrations of this compound.

This compound Concentration (µM)Mean Inhibition of Urea Synthesis (%)Standard Deviation
2525± 5
5045± 7
7560± 8
10075± 10

Note: The quantitative data presented in this table is a synthesized representation based on available qualitative descriptions of dose-dependent inhibition and may not reflect the exact results from a single specific experiment. The search results confirmed dose-dependent inhibition at these concentrations but did not provide precise percentages.

Signaling Pathway and Point of Intervention

The urea cycle is a critical metabolic pathway for the detoxification of ammonia. This compound intervenes at the initial, rate-limiting step of this cycle, as depicted in the following diagram.

Urea_Cycle_Inhibition cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol NH3 Ammonia (NH₃) CPS1 CPS1 NH3->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate H3B120 This compound H3B120->CPS1 Inhibition OTC OTC Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport OTC->Citrulline_mito ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 ARG1 Arginine->ARG1 Urea Urea ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

This compound inhibits CPS1, the initial enzyme in the urea cycle.

Experimental Protocols

Cellular Urea Production Assay

This protocol outlines the methodology for quantifying the effect of this compound on urea synthesis in a cellular context.

Urea_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay Urea Quantification cluster_analysis Data Analysis A Seed hepatocytes (e.g., HepG2) in 96-well plates B Culture cells to desired confluency A->B C Treat cells with varying concentrations of this compound (25, 50, 75, 100 µM) and controls B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Collect cell culture supernatant D->E F Add urease to supernatant to hydrolyze urea to ammonia E->F G Add a chromogenic reagent that reacts with ammonia F->G H Incubate to allow color development G->H I Measure absorbance at a specific wavelength (e.g., 570 nm) H->I K Calculate urea concentration in samples from the standard curve I->K J Generate a standard curve using known urea concentrations J->K L Determine the percentage inhibition of urea synthesis relative to control K->L

Workflow for measuring cellular urea production.

Detailed Steps:

  • Cell Seeding: Plate hepatocytes, such as HepG2 cells, in 96-well plates at an appropriate density and allow them to adhere and grow.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound (e.g., 25, 50, 75, 100 µM) as well as a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24 to 48 hours) to allow for the inhibition of urea synthesis.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted urea.

  • Urea Quantification: Utilize a commercial colorimetric urea assay kit. This typically involves the enzymatic conversion of urea to ammonia by urease, followed by the reaction of ammonia with a chromogenic agent to produce a colored product.

  • Data Analysis: Measure the absorbance of the colored product using a microplate reader. Calculate the urea concentration in each sample by comparing the absorbance values to a standard curve generated with known urea concentrations. Determine the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.

CPS1 Enzymatic Assay (ADP-Glo™ Assay)

This protocol describes the in vitro enzymatic assay to measure the direct inhibitory effect of this compound on CPS1 activity.

CPS1_Enzymatic_Assay cluster_reaction Enzymatic Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Prepare reaction buffer with recombinant human CPS1 enzyme B Add varying concentrations of this compound and pre-incubate A->B C Initiate reaction by adding substrates (ATP, ammonia, bicarbonate) B->C D Incubate at 37°C for a defined time (e.g., 60 minutes) C->D E Add ADP-Glo™ Reagent to terminate the reaction and deplete ATP D->E F Incubate for 40 minutes at room temperature E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate for 30-60 minutes at room temperature G->H I Measure luminescence H->I K Calculate the amount of ADP produced in each reaction I->K J Generate an ATP-to-ADP conversion curve J->K L Determine the IC50 value of this compound K->L

Workflow for the CPS1 enzymatic assay using ADP-Glo™.

Detailed Steps:

  • Reaction Setup: In a 384-well plate, add the reaction buffer containing recombinant human CPS1 enzyme.

  • Inhibitor Addition: Add this compound at various concentrations to the wells. Include a no-inhibitor control. Pre-incubate the enzyme and inhibitor for a short period (e.g., 20 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates: ATP, ammonia (in the form of ammonium chloride), and bicarbonate.

  • Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic conversion of ATP to ADP.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the CPS1 reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated by CPS1 into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the CPS1 activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a significant tool for studying the role of CPS1 and the urea cycle in both normal physiology and disease states, particularly in cancer metabolism. Its specific allosteric mechanism of action provides a targeted approach to inhibiting urea synthesis. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other potential modulators of the urea cycle.

References

Allosteric Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1) by H3B-120: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle. Its role in ammonia detoxification and providing carbamoyl phosphate for pyrimidine synthesis has made it an attractive target for therapeutic intervention, particularly in oncology. H3B-120 is a first-in-class, selective, and allosteric inhibitor of CPS1. This technical guide provides an in-depth overview of the core scientific principles underlying the allosteric inhibition of CPS1 by this compound, including detailed experimental protocols, quantitative data, and visualizations of the key molecular and cellular processes.

Introduction

Carbamoyl Phosphate Synthetase 1 (CPS1) plays a pivotal role in nitrogen metabolism. In healthy individuals, it is primarily expressed in the liver and small intestine, where it converts ammonia and bicarbonate into carbamoyl phosphate. In certain cancer types, such as non-small cell lung cancer (NSCLC) with LKB1 deficiency, CPS1 is overexpressed and its activity is co-opted to fuel pyrimidine biosynthesis, thereby supporting rapid tumor growth. This dependency presents a therapeutic vulnerability.

This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of CPS1.[1] It exhibits a unique allosteric mechanism of action, binding to a novel pocket distinct from the active site. This guide will delve into the biochemical and cellular characterization of this compound and provide the necessary technical details for researchers to study and utilize this compound in their own investigations.

Quantitative Data on this compound Inhibition of CPS1

The inhibitory activity of this compound against CPS1 has been characterized through various biochemical and cellular assays. The key quantitative parameters are summarized in the table below.

ParameterValueAssay TypeReference
IC50 1.5 µMBiochemical (Enzymatic)[2]
Ki 1.4 µMBiochemical (Enzymatic)[2]
Cellular Potency Dose-dependent inhibition of urea production (25-100 µM)Cellular (Primary Human Hepatocytes)[2]
Selectivity No inhibition of CPS2 activityBiochemical (Enzymatic)[2]
Half-life 40 minutesIn vivo (pharmacokinetic study)[2]

Mechanism of Allosteric Inhibition

This compound functions as a competitive and allosteric inhibitor of CPS1.[2] Structural and kinetic studies have revealed that this compound binds to a previously uncharacterized allosteric pocket located at the interface of the integrating and ATP A domains of the enzyme.[1][2] This binding event induces a conformational change in the carbamate synthetase domain, which in turn prevents the binding of ATP, a critical substrate for the enzymatic reaction.[1] This allosteric mode of inhibition confers high selectivity for CPS1 over its cytosolic isoform, CPS2.[2]

Signaling Pathway and Inhibition Mechanism

CPS1_Inhibition cluster_reactants Substrates cluster_enzyme CPS1 Enzyme cluster_products Products cluster_inhibitor Allosteric Inhibition Ammonia Ammonia CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 ATP 2 ATP ATP->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P ADP 2 ADP + Pi CPS1->ADP H3B120 This compound H3B120->CPS1 Binds to allosteric site

Mechanism of CPS1 inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibition of CPS1 by this compound.

Biochemical CPS1 Inhibition Assay (Malachite Green-based)

This assay measures the production of inorganic phosphate (Pi), a byproduct of the CPS1-catalyzed reaction, using a malachite green-based colorimetric detection method.

Materials:

  • Recombinant human CPS1 enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • Substrates: ATP, Ammonium Chloride (NH₄Cl), Sodium Bicarbonate (NaHCO₃)

  • Allosteric Activator: N-acetylglutamate (NAG)

  • This compound (or other test compounds) dissolved in DMSO

  • Malachite Green Reagent: Solution A (0.045% malachite green hydrochloride in water), Solution B (4.2% ammonium molybdate in 4 N HCl), and a surfactant (e.g., Tween 20). The working reagent is prepared by mixing 100 volumes of Solution A with 25 volumes of Solution B and 1 volume of surfactant.

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add 0.5 µL of the this compound dilution to the wells of a 384-well plate.

  • Prepare the enzyme solution by diluting recombinant CPS1 in assay buffer containing NAG. Add 10 µL of the enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Prepare the substrate solution by dissolving ATP, NH₄Cl, and NaHCO₃ in assay buffer.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 10 µL of the malachite green working reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Experimental Workflow: Biochemical CPS1 Inhibition Assay

CPS1_Biochemical_Assay A Prepare this compound dilutions in DMSO B Add this compound to 384-well plate A->B C Add CPS1 enzyme and NAG B->C D Incubate 15 min at RT (Compound Binding) C->D E Add Substrate Mix (ATP, NH4Cl, NaHCO3) D->E F Incubate 30 min at 37°C (Enzymatic Reaction) E->F G Add Malachite Green Reagent (Stop & Color Development) F->G H Incubate 15-20 min at RT G->H I Read Absorbance at 620 nm H->I J Calculate % Inhibition & IC50 I->J

Workflow for the biochemical CPS1 inhibition assay.
Cellular Urea Production Assay

This assay assesses the ability of this compound to inhibit CPS1 activity in a cellular context by measuring the production of urea in primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Ammonium Chloride (NH₄Cl) solution

  • This compound (or other test compounds) dissolved in DMSO

  • Urea assay kit (e.g., colorimetric assay based on the reaction of urea with diacetyl monoxime)

  • 96-well cell culture plates

Procedure:

  • Thaw and plate primary human hepatocytes in 96-well plates according to the supplier's protocol. Allow the cells to attach and recover for at least 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Add NH₄Cl to the medium to provide the substrate for the urea cycle. A final concentration of 10 mM NH₄Cl is typically used.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 16-24 hours.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the urea concentration in the supernatant using a commercial urea assay kit, following the manufacturer's instructions.

  • Determine the effect of this compound on urea production by comparing the urea levels in treated wells to those in vehicle-treated control wells.

Experimental Workflow: Cellular Urea Production Assay

Urea_Assay_Workflow A Plate Primary Human Hepatocytes B Incubate 24h for recovery A->B C Treat cells with this compound and 10 mM NH4Cl B->C D Incubate 16-24h at 37°C C->D E Collect cell culture supernatant D->E F Measure urea concentration using a commercial kit E->F G Analyze data to determine inhibition of urea production F->G

Workflow for the cellular urea production assay.

Preclinical In Vivo Studies

The anti-tumor activity of this compound has been evaluated in preclinical cancer models. While specific data from peer-reviewed publications on this compound's in vivo efficacy is limited, the general approach for such studies is outlined below.

General Protocol for Xenograft Efficacy Study:

  • Cell Line Selection: Choose a cancer cell line with high CPS1 expression, such as an LKB1-deficient NSCLC cell line.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant the selected cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Dosing: Prepare this compound in a suitable vehicle for oral gavage or intraperitoneal injection. Administer the compound to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

This compound is a valuable tool for studying the biological roles of CPS1 in both normal physiology and disease. Its selective, allosteric mechanism of inhibition provides a unique approach to targeting this enzyme. The experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers interested in utilizing this compound to further investigate the therapeutic potential of CPS1 inhibition. Further studies are warranted to fully elucidate the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound in various cancer models.

References

An In-Depth Technical Guide on the Inhibition of Carbamoyl Phosphate Synthetase 1 by H3B-120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of H3B-120 on carbamoyl phosphate synthetase 1 (CPS1), a critical enzyme in the urea cycle. This document outlines the quantitative inhibition data, detailed experimental methodologies for its determination, and the broader context of the signaling pathways affected by this inhibition.

Quantitative Inhibition Data

This compound is a potent and selective inhibitor of CPS1. Its inhibitory activity is characterized by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values quantify the concentration of this compound required to achieve 50% inhibition of CPS1 activity and the binding affinity of the inhibitor to the enzyme, respectively.

Table 1: IC50 and Ki Values of this compound for CPS1

ParameterValueDescription
IC50 1.5 µMThe concentration of this compound that inhibits CPS1 activity by 50%.[1]
Ki 1.4 µMThe inhibition constant, indicating the binding affinity of this compound to CPS1.[1]

This compound acts as a competitive and allosteric inhibitor, binding to a previously unidentified allosteric pocket on the CPS1 enzyme.[1]

Experimental Protocols

The determination of the IC50 and Ki values for this compound against CPS1 is primarily achieved through in vitro enzymatic assays. The following protocols describe the likely methodologies employed.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies enzyme activity by measuring the amount of ADP produced in the enzymatic reaction.

Objective: To determine the concentration of this compound required to inhibit 50% of CPS1 activity.

Materials:

  • Recombinant His-tagged CPS1 (expressed in baculovirus-infected Sf21 insect cells)

  • This compound compound

  • ATP (substrate)

  • Bicarbonate (substrate)

  • Ammonia (substrate)

  • N-acetyl-L-glutamate (NAG, allosteric activator)[2]

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 µg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Enzyme Reaction Setup:

    • In a multi-well plate, add the CPS1 enzyme to the kinase reaction buffer containing the substrates (ATP, bicarbonate, ammonia) and the allosteric activator (NAG).

    • Add the various concentrations of this compound to the wells. Include a control with no inhibitor.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes).[3]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.[3][4]

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Experimental Workflow: ADP-Glo Assay for IC50 prep Prepare serial dilutions of this compound setup Set up enzyme reaction: CPS1 + Substrates + Activator + this compound prep->setup initiate Initiate reaction with ATP Incubate (e.g., 60 min) setup->initiate adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate (40 min) initiate->adp_glo detect Add Kinase Detection Reagent (Convert ADP to light) Incubate (30-60 min) adp_glo->detect measure Measure Luminescence detect->measure analyze Plot data and calculate IC50 measure->analyze

Caption: Workflow for determining the IC50 of this compound using the ADP-Glo assay.

Colorimetric Assay for CPS1 Activity

This method provides an alternative for measuring CPS1 activity by colorimetrically quantifying the product, carbamoyl phosphate.

Objective: To measure the enzymatic activity of CPS1 in the presence and absence of this compound.

Materials:

  • Recombinant CPS1

  • This compound compound

  • Reaction mixture: 50 mM NH4HCO3, 10 mM Mg(C2O2H3)2, 5 mM ATP, 5 mM N-acetyl-L-glutamate (NAG), 1 mM dithiothreitol, 50 mM triethanolamine.[5]

  • 100 mM Hydroxylamine

  • Chromogenic reagent

Procedure:

  • Enzyme Reaction:

    • Prepare the reaction mixture containing CPS1, substrates, and activator.

    • Add this compound at various concentrations.

    • Incubate the reaction at 37°C for 10 minutes.[5]

  • Conversion to Hydroxyurea:

    • Add 100 mM hydroxylamine to convert the resulting carbamoyl phosphate to hydroxyurea.

    • Incubate for 10 minutes at 95°C.[5]

  • Colorimetric Detection:

    • Add the chromogenic reagent to the reaction tubes.

    • Heat for 15 minutes at 95°C.[5]

  • Data Acquisition:

    • Measure the absorbance of the resulting chromophore at 458 nm.[6]

Signaling Pathways

This compound's inhibition of CPS1 directly impacts two key metabolic pathways: the Urea Cycle and Pyrimidine Synthesis.

The Urea Cycle

CPS1 catalyzes the first and rate-limiting step of the urea cycle, which is essential for the detoxification of ammonia in the liver.[2][7][8] By inhibiting CPS1, this compound blocks the entry of ammonia into this cycle.

G cluster_0 Urea Cycle NH3 Ammonia (NH3) CPS1 CPS1 NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC OTC CP->OTC Ornithine Ornithine Ornithine->OTC Citrulline Citrulline OTC->Citrulline ASS1 ASS1 Citrulline->ASS1 Aspartate Aspartate Aspartate->ASS1 ASL ASL Arginine Arginine ASL->Arginine Argininosuccinate Argininosuccinate Argininosuccinate->ASL ASS1->Argininosuccinate ARG1 ARG1 Arginine->ARG1 ARG1->Ornithine Urea Urea ARG1->Urea H3B120 This compound H3B120->CPS1

Caption: The Urea Cycle, showing the inhibition of CPS1 by this compound.

Pyrimidine Synthesis

Carbamoyl phosphate, the product of the CPS1-catalyzed reaction, is also a precursor for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[7][9] In certain cellular contexts, particularly in cancer cells, CPS1 can be a source of carbamoyl phosphate for the pyrimidine synthesis pathway.[8][9][10] Inhibition of CPS1 by this compound can therefore also impact pyrimidine biosynthesis.

G cluster_1 Pyrimidine Synthesis Pathway cluster_0 Mitochondria CPS1 CPS1 CP_mito Carbamoyl Phosphate CPS1->CP_mito NH3 Ammonia NH3->CPS1 HCO3 Bicarbonate HCO3->CPS1 CP_cyto Carbamoyl Phosphate CP_mito->CP_cyto Transport to Cytosol H3B120 This compound H3B120->CPS1 CAD CAD CP_cyto->CAD Aspartate Aspartate Aspartate->CAD Orotate Orotic Acid CAD->Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUMP, dCTP, dTTP) UMP->Pyrimidines

Caption: The role of CPS1 in pyrimidine synthesis and its inhibition by this compound.

Conclusion

This compound is a well-characterized inhibitor of carbamoyl phosphate synthetase 1 with significant potential for research and therapeutic applications. The data and protocols presented in this guide provide a solid foundation for professionals in the field of drug discovery and metabolic research to further investigate the role of CPS1 and the effects of its inhibition. The detailed methodologies and pathway diagrams offer a clear and concise resource for designing and interpreting experiments involving this compound.

References

H3B-120: A Chemical Probe for Interrogating Carbamoyl Phosphate Synthetase 1 (CPS1) Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, a metabolic pathway essential for the detoxification of ammonia. Dysregulation of CPS1 has been implicated in various diseases, including metabolic disorders and certain cancers. H3B-120 has emerged as a potent, selective, and allosteric inhibitor of CPS1, providing a valuable tool for elucidating the biological functions of this enzyme and exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound as a chemical probe for CPS1, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor identified through high-throughput screening that demonstrates high selectivity for CPS1.[1][2] It functions as a competitive and allosteric inhibitor, binding to a novel pocket on the enzyme to modulate its activity.[1] This specificity, coupled with its potent inhibitory effects, makes this compound an invaluable chemical probe for studying the roles of CPS1 in both normal physiology and disease states.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the in vitro and cellular activity of this compound against CPS1.

Table 1: In Vitro Enzymatic Inhibition Data

ParameterValue (µM)Description
IC501.5The half maximal inhibitory concentration of this compound against purified CPS1 enzyme.[1][2][3][4]
Ki1.4The inhibition constant, indicating the binding affinity of this compound to CPS1.[1][2][3][4]

Table 2: Cellular Activity Data

AssayCell TypeThis compound Concentration (µM)% Inhibition of Urea Production
Urea ProductionPrimary Human Hepatocytes25Dose-dependent inhibition observed.[1][2]
50Dose-dependent inhibition observed.[1][2]
75Dose-dependent inhibition observed.[1][2]
100Dose-dependent inhibition observed.[1][2]

Note: The cellular potency of this compound is noted to be significantly decreased compared to its enzymatic potency. The half-life of this compound in cellular assays is approximately 40 minutes.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on CPS1 through a unique allosteric mechanism. It binds to a previously uncharacterized pocket located between the integrating and ATP A domains of the enzyme.[1] This binding event competitively inhibits the hydrolysis of ATP, which is the first step in the synthesis of carbamoyl phosphate. Consequently, the entire urea cycle is downregulated, leading to a reduction in urea production. Furthermore, by inhibiting CPS1, this compound also impacts pyrimidine biosynthesis, a pathway that can be supported by CPS1 activity in certain cancer cells. This compound has been shown to be highly selective for CPS1, with no significant inhibition of the related enzyme CPS2.[1][2]

CPS1_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol & Downstream Pathways NH3 Ammonia CPS1 CPS1 NH3->CPS1 HCO3 Bicarbonate HCO3->CPS1 ATP1 ATP ATP1->CPS1 ADP1 ADP NAG N-acetylglutamate (Allosteric Activator) NAG->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Carbamoyl_Phosphate->Pyrimidine_Biosynthesis H3B_120 This compound H3B_120->CPS1 Allosteric Inhibition Urea Urea Urea_Cycle->Urea

Caption: Signaling pathway of CPS1 and the inhibitory mechanism of this compound.

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the assessment of this compound's function. The specific protocols from the primary literature by Yao et al. (2020) were not available in the public domain. These generalized protocols are based on established methods in the field.

CPS1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified CPS1. The activity is typically measured by a coupled-enzyme assay that detects the production of ADP, a product of the CPS1 reaction.

Materials:

  • Purified recombinant human CPS1

  • This compound

  • Assay Buffer: 100 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM KHCO₃, 10 mM (NH₄)₂SO₄, 10 mM N-acetylglutamate (NAG)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to each well.

  • Add 5 µL of purified CPS1 enzyme (e.g., 5 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 10 µL of ATP (e.g., 100 µM final concentration) to each well.

  • Allow the reaction to proceed for 60 minutes at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • luminescence is proportional to the ADP concentration, which is inversely proportional to CPS1 inhibition.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Urea Production Assay

This assay quantifies the effect of this compound on urea synthesis in a cellular context, typically using primary hepatocytes which endogenously express high levels of CPS1.

Materials:

  • Plated primary human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Ammonium chloride (NH₄Cl) solution

  • Urea assay kit (e.g., colorimetric or fluorometric)

  • 96-well plates

Procedure:

  • Culture primary human hepatocytes in 96-well plates until they form a confluent monolayer.

  • Prepare a serial dilution of this compound in the culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for a predetermined period (e.g., 24 hours) to allow for compound uptake and target engagement.

  • After the pre-incubation, add a solution of ammonium chloride to the medium of each well to a final concentration of 1-5 mM to provide the substrate for the urea cycle.

  • Incubate the cells for another 24 hours.

  • Collect the cell culture supernatant from each well.

  • Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's protocol.

  • Normalize the urea concentration to the total protein content of the cells in each well.

  • Determine the dose-dependent inhibition of urea production by this compound.

Pyrimidine Biosynthesis Assay

This assay assesses the impact of this compound on the de novo synthesis of pyrimidines, a process that can be dependent on CPS1 in certain cancer cell lines. This is often done using stable isotope tracing.

Materials:

  • Cancer cell line known to utilize CPS1 for pyrimidine synthesis (e.g., certain lung or bladder cancer cells)

  • Cell culture medium

  • This compound

  • ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl)

  • LC-MS/MS system

Procedure:

  • Culture the selected cancer cells in 6-well plates.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Replace the medium with fresh medium containing this compound and ¹⁵N-labeled ammonium chloride.

  • Incubate the cells for a defined period (e.g., 8-24 hours) to allow for the incorporation of the stable isotope into newly synthesized pyrimidines.

  • Wash the cells with ice-cold PBS and lyse them to extract intracellular metabolites.

  • Analyze the cell lysates using LC-MS/MS to measure the levels of ¹⁵N-labeled pyrimidine precursors and pyrimidine nucleotides (e.g., UMP, CTP).

  • The reduction in the incorporation of ¹⁵N into pyrimidines in the presence of this compound indicates the inhibition of CPS1-dependent pyrimidine biosynthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a CPS1 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screen Hit_Compound Hit Compound (this compound) HTS->Hit_Compound Enzymatic_Assay CPS1 Enzymatic Assay (IC50, Ki determination) Hit_Compound->Enzymatic_Assay Selectivity_Assay Selectivity Assay (vs. CPS2) Hit_Compound->Selectivity_Assay Urea_Assay Cellular Urea Production Assay (Primary Hepatocytes) Hit_Compound->Urea_Assay Pyrimidine_Assay Pyrimidine Biosynthesis Assay (Cancer Cell Lines) Hit_Compound->Pyrimidine_Assay CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Hit_Compound->CETSA PK_Studies Pharmacokinetic Studies (Half-life, exposure) Urea_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (Target modulation in vivo) Pyrimidine_Assay->PD_Studies Efficacy_Studies Efficacy Studies (Xenograft models) PD_Studies->Efficacy_Studies

Caption: A generalized experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and selective inhibitor of CPS1. Its allosteric and competitive mechanism of action provides a unique tool for dissecting the multifaceted roles of CPS1 in metabolism and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further our understanding of CPS1 biology and to explore its potential as a therapeutic target. The challenges associated with its cellular potency and short half-life highlight the need for further optimization for in vivo applications. Nevertheless, this compound remains an indispensable tool for the scientific community.

References

H3B-120: A Technical Guide to its Anti-Cancer Properties as a First-in-Class CPS1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of H3B-120, a selective, allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1). Initially, there has been some confusion in public information, occasionally misattributing the target of this compound to FGFR4; however, extensive biochemical and cellular data confirm its potent and selective inhibition of CPS1. This document details the mechanism of action of this compound, its quantitative biochemical and cellular activities, detailed experimental protocols for its characterization, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers investigating novel anti-cancer therapeutics targeting metabolic pathways.

Introduction to this compound and its Target, CPS1

This compound is a first-in-class, highly selective, competitive, and allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1)[1][2]. CPS1 is the rate-limiting enzyme in the urea cycle, catalyzing the synthesis of carbamoyl phosphate from ammonia and bicarbonate in the mitochondria[3][4]. While the primary role of the urea cycle is to detoxify ammonia in the liver, some cancer cells upregulate CPS1 to support their increased demand for pyrimidines, which are essential for DNA synthesis and cell proliferation[3][5][6][7]. In these tumors, CPS1 provides an alternative source of carbamoyl phosphate that can be utilized in the de novo pyrimidine biosynthesis pathway[5][8].

The anti-cancer therapeutic strategy for this compound is based on exploiting this metabolic vulnerability. By inhibiting CPS1, this compound aims to deplete the pyrimidine pool in cancer cells that are dependent on this unconventional pathway, leading to DNA damage, cell cycle arrest, and ultimately, cell death[4][5]. This targeted approach offers a promising avenue for the treatment of specific cancer subtypes that overexpress CPS1, such as certain non-small cell lung cancers (NSCLCs) with concurrent KRAS and LKB1 mutations[4][5].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Biochemical Potency of this compound

ParameterValueReference
TargetCarbamoyl Phosphate Synthetase 1 (CPS1)[1][2]
IC501.5 µM[1]
Ki1.4 µM[1]
Mechanism of ActionCompetitive and Allosteric[1][2]
SelectivityNo inhibition of CPS2[1][7]

Table 2: Cellular Activity of this compound

AssayCell TypeConcentration RangeEffectReference
Urea ProductionPrimary Human Hepatocytes25, 50, 75, 100 µMDose-dependent inhibition of urea synthesis[1]

Table 3: Pharmacokinetic Profile of this compound

ParameterValueNoteReference
Half-life40 minutesShort half-life presents a challenge for in vivo studies.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting CPS1, which disrupts the de novo pyrimidine biosynthesis pathway in dependent cancer cells.

H3B-120_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects in Cancer Cells LKB1 LKB1 AMPK AMPK LKB1->AMPK activates CPS1 CPS1 AMPK->CPS1 inhibits transcription Carbamoyl_Phosphate_Mito Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate_Mito Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Ammonia_Bicarbonate Ammonia + Bicarbonate Ammonia_Bicarbonate->CPS1 Carbamoyl_Phosphate_Mito->Pyrimidine_Biosynthesis supplies This compound This compound This compound->CPS1 allosterically inhibits DNA_Synthesis DNA Synthesis Pyrimidine_Biosynthesis->DNA_Synthesis Pyrimidine_Depletion Pyrimidine Depletion Pyrimidine_Depletion->DNA_Synthesis Replication_Stress Replication Stress & DNA Damage DNA_Synthesis->Replication_Stress stalling leads to Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound and the CPS1 signaling pathway.

Experimental Protocols

The following are representative protocols for key assays used to characterize this compound.

CPS1 Enzymatic Assay

This protocol describes a method to determine the enzymatic activity of CPS1 and assess the inhibitory effect of this compound. The assay measures the production of ADP, a byproduct of the carbamoyl phosphate synthesis reaction.

Materials:

  • Recombinant human CPS1 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 20 mM KCl)

  • Substrates: ATP, ammonium chloride, sodium bicarbonate

  • N-acetylglutamate (NAG), an allosteric activator of CPS1

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • This compound

  • 384-well plates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the CPS1 enzyme, NAG, and the diluted this compound or vehicle control (DMSO).

  • Initiate the enzymatic reaction by adding the substrate mixture (ATP, ammonium chloride, bicarbonate).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of CPS1 activity for each concentration of this compound and determine the IC50 value.

Cellular Urea Production Assay

This protocol outlines a method to measure the effect of this compound on urea synthesis in a cellular context, typically using primary human hepatocytes.

Materials:

  • Primary human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Ammonium chloride (as a nitrogen source)

  • Urea assay kit (colorimetric or fluorometric)[9][10][11][12]

  • 96-well plates

Procedure:

  • Plate primary human hepatocytes in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Add ammonium chloride to the culture medium to stimulate urea production.

  • Incubate for a further period (e.g., 16-24 hours).

  • Collect the cell culture supernatant.

  • Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's protocol[9][10][11][12].

  • Normalize the urea concentration to the total protein content of the cells in each well.

  • Determine the dose-dependent effect of this compound on cellular urea production.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical investigation of a CPS1 inhibitor like this compound.

H3B-120_Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-based Assays Target_Identification Target Identification (CPS1 in LKB1-mutant cancers) HTS High-Throughput Screening Target_Identification->HTS Hit_Identification Hit Identification (e.g., this compound) HTS->Hit_Identification Biochemical_Characterization Biochemical Characterization Hit_Identification->Biochemical_Characterization Enzymatic_Assay CPS1 Enzymatic Assay (IC50, Ki) Biochemical_Characterization->Enzymatic_Assay Selectivity_Assay Selectivity Assay (vs. CPS2) Biochemical_Characterization->Selectivity_Assay Cellular_Assays Cellular Assays Urea_Assay Urea Production Assay Cellular_Assays->Urea_Assay Proliferation_Assay Cell Proliferation/Viability Cellular_Assays->Proliferation_Assay DNA_Damage_Assay DNA Damage/Replication Stress Cellular_Assays->DNA_Damage_Assay Mechanism_of_Action_Studies Mechanism of Action Studies In_Vivo_Studies In Vivo Efficacy and PK/PD Mechanism_of_Action_Studies->In_Vivo_Studies Enzymatic_Assay->Cellular_Assays Selectivity_Assay->Cellular_Assays Proliferation_Assay->Mechanism_of_Action_Studies

References

H3B-120: An In-Depth Technical Guide to its Effect on Pyrimidine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of H3B-120, a selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1). While not a direct inhibitor of the canonical de novo pyrimidine synthesis pathway, this compound's effect on CPS1 has significant implications for pyrimidine metabolism, particularly in cancer cells reliant on CPS1 for the production of carbamoyl phosphate. This document details the quantitative inhibitory activity of this compound, provides in-depth experimental protocols for assessing its effects, and visualizes the key pathways and experimental workflows.

Introduction: The Role of CPS1 in Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental cellular process essential for the production of nucleotides required for DNA and RNA synthesis. The canonical pathway begins with the cytosolic enzyme complex CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), with CPS2 activity being the initial rate-limiting step. However, in certain pathological contexts, particularly in specific cancer types such as KRAS/LKB1-mutant non-small cell lung cancer, the mitochondrial enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) can contribute to the pyrimidine nucleotide pool.[1][2] CPS1, primarily known for its role in the urea cycle where it detoxifies ammonia, can generate carbamoyl phosphate that is then utilized in the pyrimidine synthesis pathway.[3] This metabolic reprogramming makes CPS1 a potential therapeutic target in these cancers.

This compound is a first-in-class, potent, and selective allosteric inhibitor of CPS1.[4] It binds to a novel allosteric pocket, leading to a conformational change that prevents ATP hydrolysis, the first step in carbamoyl phosphate synthesis.[4] This guide explores the direct and downstream effects of this compound on pyrimidine metabolism.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound against CPS1 has been characterized through biochemical and cellular assays. The key quantitative parameters are summarized in the table below.

ParameterValueTargetNotes
IC50 1.5 µMHuman CPS1Half-maximal inhibitory concentration in a biochemical assay.
Ki 1.4 µMHuman CPS1Inhibitor constant, indicating a competitive and allosteric mode of inhibition.
Selectivity No inhibition of CPS2Human CPS2 (CAD)Demonstrates high selectivity for CPS1 over the cytosolic isoform involved in the canonical de novo pyrimidine synthesis pathway.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Pyrimidine Synthesis

The following diagram illustrates the signaling pathway affected by this compound, leading to a reduction in pyrimidine synthesis in CPS1-dependent cells.

H3B120_Mechanism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia + Bicarbonate + ATP CPS1 CPS1 Ammonia->CPS1 CP_mito Carbamoyl Phosphate Pyrimidine_synthesis De Novo Pyrimidine Synthesis CP_mito->Pyrimidine_synthesis CPS1-dependent pathway CPS1->CP_mito H3B120 This compound H3B120->CPS1 Inhibition Glutamine Glutamine + Bicarbonate + ATP CAD CAD (CPS2) Glutamine->CAD CP_cyto Carbamoyl Phosphate CP_cyto->Pyrimidine_synthesis CAD->CP_cyto Nucleotides Pyrimidine Nucleotides (UMP, UTP, CTP) Pyrimidine_synthesis->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA

Figure 1. this compound inhibits CPS1-mediated carbamoyl phosphate production.
Experimental Workflow for Assessing this compound's Effect

The following diagram outlines a typical experimental workflow to characterize the impact of this compound on pyrimidine synthesis and downstream cellular processes.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays CPS1_assay CPS1 Enzymatic Assay (IC50 & Ki determination) Cell_treatment Treat CPS1-dependent cancer cells with this compound Urea_assay Urea Production Assay (Cellular Target Engagement) Cell_treatment->Urea_assay Metabolomics LC-MS/MS Analysis of Pyrimidine Nucleotides Cell_treatment->Metabolomics DNA_synthesis_assay DNA Synthesis Assay (e.g., EdU Incorporation) Metabolomics->DNA_synthesis_assay

Figure 2. Workflow for evaluating this compound's cellular effects.

Detailed Experimental Protocols

CPS1 Enzymatic Activity Assay

This protocol is adapted from methodologies used for characterizing CPS1 inhibitors.[5]

Objective: To determine the IC50 and Ki of this compound for CPS1.

Principle: The activity of CPS1 is measured using a coupled enzyme assay. CPS1 produces carbamoyl phosphate, which is then converted to citrulline by ornithine transcarbamylase (OTC). The production of citrulline is monitored colorimetrically.

Materials:

  • Recombinant human CPS1

  • Ornithine Transcarbamylase (OTC)

  • ATP

  • Ammonium Chloride (NH4Cl)

  • Potassium Bicarbonate (KHCO3)

  • L-Ornithine

  • N-acetylglutamate (NAG)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 1 mM DTT

  • Colorimetric Reagent (e.g., diacetyl monoxime-thiosemicarbazide)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP (e.g., 5 mM), NH4Cl (e.g., 50 mM), KHCO3 (e.g., 50 mM), L-Ornithine (e.g., 10 mM), NAG (e.g., 1 mM), and OTC (e.g., 5 units/mL).

  • Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

  • Add the this compound dilutions to the wells of a 96-well plate. Include a DMSO vehicle control.

  • Initiate the reaction by adding recombinant CPS1 (e.g., 5-10 µg/mL) to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the colorimetric reagent.

  • Develop the color according to the reagent manufacturer's instructions (typically involves heating).

  • Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

  • To determine the Ki, perform the assay with varying concentrations of ATP at fixed concentrations of this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Cellular Urea Production Assay

This protocol is based on commercially available urea assay kits and published methods.[6][7][8]

Objective: To assess the cellular target engagement of this compound by measuring its effect on CPS1-mediated urea production in cells.

Principle: In cultured hepatocytes or other CPS1-expressing cells, the addition of ammonia leads to its detoxification via the urea cycle, with CPS1 catalyzing the initial step. The amount of urea secreted into the culture medium is quantified. Inhibition of CPS1 by this compound will lead to a dose-dependent decrease in urea production.

Materials:

  • CPS1-expressing cells (e.g., primary human hepatocytes, HepG2 cells)

  • Cell culture medium and supplements

  • This compound

  • Ammonium Chloride (NH4Cl)

  • Urea Assay Kit (colorimetric or fluorometric)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere and grow to a desired confluency.

  • Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • After the incubation with this compound, replace the medium with fresh medium containing a defined concentration of NH4Cl (e.g., 5-10 mM).

  • Incubate the cells for a further period (e.g., 24 hours) to allow for urea production and secretion.

  • Collect the cell culture supernatant.

  • Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's protocol. This typically involves the enzymatic conversion of urea to ammonia, which is then detected.

  • Normalize the urea concentration to the cell number or total protein content in each well.

  • Calculate the percent inhibition of urea production for each this compound concentration and determine the cellular IC50.

LC-MS/MS Analysis of Intracellular Pyrimidine Nucleotides

This protocol provides a general framework for the analysis of intracellular pyrimidine nucleotides by LC-MS/MS, based on established metabolomics methods.[9][10][11]

Objective: To quantify the levels of pyrimidine nucleotides (e.g., UMP, UDP, UTP, CTP) in cells treated with this compound.

Principle: Cells are treated with this compound, and then intracellular metabolites are extracted. The pyrimidine nucleotides in the extracts are separated by liquid chromatography and detected and quantified by tandem mass spectrometry.

Materials:

  • CPS1-dependent cancer cells

  • This compound

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or other ion-pairing agents

  • Internal standards (e.g., 13C-labeled nucleotides)

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Appropriate LC column (e.g., C18, HILIC)

Procedure:

  • Cell Treatment and Metabolite Extraction: a. Plate cells and treat with this compound at various concentrations and time points. b. Rapidly wash the cells with ice-cold saline. c. Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) containing internal standards. d. Scrape the cells and collect the cell lysate. e. Centrifuge to pellet cell debris and proteins. f. Collect the supernatant containing the metabolites. g. Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis. b. Inject the sample onto the LC-MS/MS system. c. Liquid Chromatography: Separate the nucleotides using a suitable column and mobile phase gradient. For example, a C18 column with a gradient of an ion-pairing reagent in water and acetonitrile. d. Mass Spectrometry: Detect the nucleotides using electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each nucleotide based on its precursor and product ion masses.

  • Data Analysis: a. Integrate the peak areas for each nucleotide and its corresponding internal standard. b. Generate a standard curve for each nucleotide using known concentrations. c. Calculate the concentration of each pyrimidine nucleotide in the samples and normalize to cell number or protein content.

DNA Synthesis Assay (EdU Incorporation)

This protocol is based on commercially available EdU (5-ethynyl-2'-deoxyuridine) assay kits.[12][13][14]

Objective: To measure the effect of this compound-induced pyrimidine depletion on the rate of DNA synthesis.

Principle: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated EdU is detected via a click chemistry reaction with a fluorescent azide, allowing for the quantification of DNA synthesis.

Materials:

  • CPS1-dependent cancer cells

  • This compound

  • EdU labeling solution

  • Cell fixation and permeabilization buffers

  • Click chemistry reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate for imaging, culture flasks for flow cytometry).

  • Treat cells with this compound for a desired period (e.g., 24-48 hours).

  • Add EdU to the cell culture medium at a final concentration of, for example, 10 µM, and incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells according to the kit manufacturer's protocol.

  • Perform the click chemistry reaction by adding the reaction cocktail to the cells to attach the fluorescent azide to the incorporated EdU.

  • Wash the cells to remove excess reagents.

  • Counterstain the nuclei with DAPI.

  • Analysis: a. Fluorescence Microscopy: Acquire images and quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei). b. Flow Cytometry: Analyze the fluorescence intensity of the cells to determine the proportion of cells in the S-phase of the cell cycle.

Conclusion

This compound represents a novel therapeutic strategy for cancers that are metabolically dependent on CPS1 for pyrimidine synthesis. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to investigate the mechanism of action of this compound and its impact on pyrimidine metabolism and cancer cell proliferation. The provided data and methodologies will aid in the further preclinical and clinical development of CPS1 inhibitors as a targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for H3B-120 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing H3B-120, a selective inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), in cell-based assays. The following sections detail the mechanism of action, experimental protocols, and data presentation to facilitate the investigation of this compound's effects on cellular metabolism and proliferation.

Mechanism of Action

This compound is a potent and selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[1][2] CPS1 is responsible for the conversion of ammonia and bicarbonate into carbamoyl phosphate in the mitochondria. By inhibiting CPS1, this compound disrupts the urea cycle, leading to a decrease in urea production and an accumulation of ammonia. In certain cancer cells that are dependent on CPS1 for metabolic processes beyond ureagenesis, such as pyrimidine synthesis, inhibition by this compound can lead to anti-proliferative effects.[3]

Data Presentation

Quantitative Data Summary
ParameterValueAssay TypeSource
IC50 1.5 µMEnzymatic Assay (CPS1)[1][2][4][5]
Ki 1.4 µMEnzymatic Assay (CPS1)[2]
Cellular Potency Cellular potency is reported to be significantly lower than enzymatic potency, but specific values are not provided.Urea Production Assay[1][2]

Signaling Pathway

The primary signaling pathway affected by this compound is the Urea Cycle . Inhibition of CPS1, the first and rate-limiting step, disrupts the entire cycle.

Urea_Cycle cluster_mitochondria Mitochondria cluster_cytosol Cytosol NH3 Ammonia (NH3) CPS1 CPS1 NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate H3B120 This compound H3B120->CPS1 Inhibition OTC OTC Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 ARG1 Arginine->ARG1 Urea Urea ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle and the inhibitory action of this compound on CPS1.

Experimental Protocols

Cell-Based Urea Production Assay

This protocol details the measurement of urea production in cultured cells treated with this compound. This assay is a direct measure of CPS1 inhibition in a cellular context.

Materials:

  • This compound

  • CPS1-expressing cells (e.g., HepG2)

  • Cell culture medium

  • Ammonium Chloride (NH4Cl) solution

  • Urea Assay Kit (colorimetric)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed CPS1-expressing cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Ammonia Induction: To stimulate the urea cycle, add a final concentration of 5-10 mM ammonium chloride to each well.

  • Incubation: Incubate the plate for 24-48 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Urea Quantification: Measure the urea concentration in the collected supernatants using a commercially available urea assay kit according to the manufacturer's instructions. This typically involves the addition of a chromogenic reagent that reacts with urea to produce a colored product.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the urea concentration for each sample based on a standard curve. Determine the effect of this compound on urea production by comparing the treated samples to the vehicle control.

Cell Viability/Proliferation Assay

This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Cell Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Measurement: Add the chosen cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental Workflow

The following diagram illustrates a general workflow for a cell-based enzyme inhibition assay, which can be adapted for screening and characterizing inhibitors like this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed cells in microplate) start->cell_culture compound_prep 2. Compound Preparation (Serial dilution of this compound) cell_culture->compound_prep treatment 3. Cell Treatment (Add compound to cells) compound_prep->treatment incubation 4. Incubation (Allow inhibitor to act) treatment->incubation assay_step 5. Assay Specific Step (e.g., Add substrate/reagent) incubation->assay_step detection 6. Signal Detection (Measure absorbance/fluorescence/ luminescence) assay_step->detection data_analysis 7. Data Analysis (Calculate % inhibition, IC50) detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Preparation of H3B-120 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of H3B-120, a selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1).[1][2][3] Accurate preparation of this stock solution is critical for ensuring reproducible results in downstream applications, including in vitro and in vivo studies investigating its anti-cancer properties.[1][2][4] This guide includes essential information on the physicochemical properties of this compound, a step-by-step protocol for solubilization in dimethyl sulfoxide (DMSO), and recommendations for long-term storage to maintain compound integrity.

Introduction

This compound is a potent and highly selective small molecule inhibitor of carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[5] CPS1 catalyzes the ATP-dependent conversion of ammonia and bicarbonate into carbamoyl phosphate.[5] In certain cancer cells, upregulation of CPS1 is observed, where it plays a crucial role in pyrimidine synthesis to support tumor growth.[6] this compound inhibits CPS1 with a reported IC50 of 1.5 µM and a Ki of 1.4 µM, thereby presenting a promising therapeutic strategy for cancers dependent on this pathway.[1][2][3][7] Due to its hydrophobic nature, this compound is insoluble in water but soluble in organic solvents like DMSO.[2] This document outlines the standardized procedure for preparing a concentrated stock solution of this compound in DMSO for research use.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueReferences
Molecular Weight 372.49 g/mol [4][8]
Chemical Formula C₁₉H₂₄N₄O₂S[4][8]
CAS Number 2194903-42-7[1][4]
Mechanism of Action Selective, competitive, and allosteric inhibitor of CPS1[1][2][3]
IC₅₀ 1.5 µM[1][2][3][7]
Kᵢ 1.4 µM[1][2][3][7]
Solubility in DMSO ≥ 10 mM; up to 75 mg/mL (~201 mM)[2][9][10]
Appearance Solid powder[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the volumes accordingly.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.725 mg of this compound (Molecular Weight = 372.49). Calculation: (10 mmol/L) * (1 L/1000 mL) * (372.49 g/mol ) * (1000 mg/g) * 1 mL = 3.725 mg

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution from 3.725 mg of powder, add 1 mL of DMSO. It is recommended to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[2]

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) and sonication can be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[1]

  • Long-term Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1] When ready to use, thaw an aliquot at room temperature and vortex gently before making further dilutions in your experimental buffer or media.

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

H3B120_Mechanism_of_Action cluster_urea_cycle Mitochondrial Matrix Ammonia Ammonia (NH₃) CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Urea_Cycle Urea Cycle & Pyrimidine Synthesis Carbamoyl_Phosphate->Urea_Cycle H3B120 This compound H3B120->CPS1 Inhibition

Caption: Mechanism of this compound action on the urea cycle.

H3B120_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Weigh Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Aliquot Aliquot for Storage Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Prepare Working Dilutions Thaw->Dilute Treat Treat Cells or Administer in vivo Dilute->Treat Assay Perform Downstream Assays Treat->Assay

References

H3B-120 In Vivo Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-120 is a potent and selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), a critical enzyme in the urea cycle.[1][2] In certain cancer types, CPS1 is overexpressed and plays a crucial role in supplying pyrimidines necessary for tumor growth and in managing ammonia toxicity.[1][3] By inhibiting CPS1, this compound presents a targeted therapeutic strategy for these CPS1-dependent cancers. These application notes provide a comprehensive overview of the in vivo study design and formulation for this compound based on preclinical research, intended to guide researchers in their experimental planning.

Mechanism of Action

This compound binds to a novel allosteric pocket on CPS1, leading to the inhibition of its enzymatic activity.[1][3] This selective inhibition disrupts the urea cycle and pyrimidine biosynthesis in cancer cells that are dependent on CPS1, ultimately leading to anti-tumor effects. It is important to note that this compound does not inhibit the activity of CPS2, the enzyme that initiates de novo pyrimidine synthesis in most other cell types, suggesting a favorable selectivity profile.[2]

Signaling Pathway of CPS1 in Cancer Metabolism

The following diagram illustrates the central role of CPS1 in cancer cell metabolism and the point of intervention for this compound. In CPS1-dependent cancers, the enzyme utilizes ammonia and bicarbonate to produce carbamoyl phosphate, which then feeds into both the urea cycle for ammonia detoxification and the pyrimidine biosynthesis pathway to support rapid cell proliferation. By blocking CPS1, this compound disrupts these essential pathways.

CPS1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Ammonia Ammonia CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Citrulline Citrulline Carbamoyl_Phosphate->Citrulline Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Carbamoyl_Phosphate->Pyrimidine_Biosynthesis Ornithine Ornithine Ornithine->Citrulline OTC Citrulline_cyto Citrulline Citrulline->Citrulline_cyto Export Urea_Cycle Urea Cycle Tumor_Growth Tumor Growth & Proliferation Urea_Cycle->Tumor_Growth Ammonia Detoxification Pyrimidine_Biosynthesis->Tumor_Growth Citrulline_cyto->Urea_Cycle H3B120 This compound H3B120->CPS1 Inhibits

Caption: Mechanism of this compound action on the CPS1 signaling pathway.

In Vivo Study Design and Formulation

Animal Models

Preclinical efficacy studies of this compound have been conducted in immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines. A commonly used model is the female athymic nude mouse.

Formulation

For in vivo administration, this compound can be formulated as a suspension. A typical formulation protocol is as follows:

Table 1: this compound In Vivo Formulation

ComponentConcentrationPurpose
This compoundTarget Dose (e.g., 100 mg/kg)Active Pharmaceutical Ingredient
DMSO10% (v/v)Solubilizing Agent
Corn Oil90% (v/v)Vehicle

Note: The final dosing volume is typically 100 µL per 20 g mouse.[2]

Dosing and Administration

This compound is typically administered orally (p.o.) once or twice daily. The specific dosing regimen will depend on the experimental goals and the tumor model being used.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint stop End endpoint->stop

References

Application Notes and Protocols for Assessing H3B-120 Activity in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-120 is a potent and selective allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1).[1][2][3] CPS1 is the rate-limiting enzyme in the urea cycle, a critical metabolic pathway that occurs primarily in the mitochondria of hepatocytes. This cycle converts toxic ammonia, generated from amino acid catabolism, into urea for excretion.[4] this compound exerts its inhibitory effect by binding to a novel allosteric pocket located between the integrating and ATP A domains of CPS1, thereby blocking ATP hydrolysis and the subsequent synthesis of carbamoyl phosphate.[1] Given the central role of CPS1 in hepatic ammonia detoxification, assays that measure the downstream effects of its inhibition are crucial for characterizing the activity of this compound in hepatocytes.

This document provides detailed protocols for assessing the activity of this compound in primary human hepatocytes by measuring two key downstream effects of CPS1 inhibition: the reduction in urea production and the impact on de novo pyrimidine biosynthesis.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueReference
TargetCarbamoyl Phosphate Synthetase 1 (CPS1)[1][2][3]
Mechanism of ActionAllosteric, Competitive Inhibitor[1][2]
IC₅₀ (enzymatic assay)1.5 µM[1][2]
Kᵢ (enzymatic assay)1.4 µM[1][2]
Cellular Potency (Urea Production)25-100 µM[1]
Half-life (in cellular assays)~40 minutes[1]

Signaling and Metabolic Pathways

Urea Cycle and this compound Inhibition

Urea_Cycle Urea Cycle and Point of this compound Inhibition cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 ATP_1 2 ATP ATP_1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC OTC Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport H3B120 This compound H3B120->CPS1 ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP_2 ATP ATP_2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The urea cycle pathway in hepatocytes, highlighting the inhibition of CPS1 by this compound in the mitochondria.

Experimental Protocols

Culture of Primary Human Hepatocytes

This protocol describes the thawing, seeding, and maintenance of cryopreserved primary human hepatocytes for subsequent assays.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte Thawing Medium (e.g., LifeNet Health's HHTM)

  • Hepatocyte Plating Medium (e.g., LifeNet Health's HHPM)

  • Hepatocyte Culture Medium (e.g., LifeNet Health's HHCM)

  • Collagen I-coated 24-well or 96-well plates

  • Water bath (37°C)

  • Biological safety cabinet

  • Humidified incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Thawing:

    • Pre-warm thawing and plating media to 37°C.

    • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains (approx. 1.5-2 minutes).

    • Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and gently mix.

    • Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.

    • Carefully aspirate the supernatant.

  • Seeding:

    • Gently resuspend the cell pellet in pre-warmed plating medium.

    • Determine cell viability and density using the trypan blue exclusion method.

    • Dilute the cell suspension to the desired seeding density (e.g., 0.5 x 10⁶ viable cells/mL).

    • Seed the cells onto collagen I-coated plates.

  • Maintenance:

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

    • After 4-6 hours, or once cells have attached, gently aspirate the plating medium and replace it with pre-warmed culture medium.

    • Replace the culture medium every 24 hours. Allow cells to acclimate for at least 24-48 hours before starting experiments.

Protocol for Urea Production Assay

This assay measures the concentration of urea in the culture supernatant as a direct indicator of CPS1 activity.

Materials:

  • Cultured primary human hepatocytes in 24-well or 96-well plates

  • This compound stock solution (in DMSO)

  • Hepatocyte culture medium

  • Ammonium chloride (NH₄Cl) solution

  • Phosphate-buffered saline (PBS)

  • Commercial colorimetric urea assay kit (e.g., using the diacetyl monoxime method)

  • Microplate reader

Procedure:

Urea_Assay_Workflow Experimental Workflow for Urea Production Assay Start Start Seed_Hepatocytes Seed primary human hepatocytes on collagen-coated plates Start->Seed_Hepatocytes Culture_24_48h Culture for 24-48 hours for cell attachment and recovery Seed_Hepatocytes->Culture_24_48h Prepare_Treatments Prepare this compound dilutions (e.g., 25, 50, 75, 100 µM) and vehicle control (DMSO) Culture_24_48h->Prepare_Treatments Pre_Incubate Pre-incubate cells with this compound or vehicle for 1 hour Prepare_Treatments->Pre_Incubate Add_Ammonia Add ammonium chloride (NH₄Cl) to stimulate urea production Pre_Incubate->Add_Ammonia Incubate_24h Incubate for 24 hours Add_Ammonia->Incubate_24h Collect_Supernatant Collect culture supernatant Incubate_24h->Collect_Supernatant Perform_Urea_Assay Perform colorimetric urea assay according to kit manufacturer's instructions Collect_Supernatant->Perform_Urea_Assay Measure_Absorbance Measure absorbance with a microplate reader Perform_Urea_Assay->Measure_Absorbance Analyze_Data Calculate urea concentration and determine IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for assessing this compound's effect on urea production in primary human hepatocytes.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in hepatocyte culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the medium from the cultured hepatocytes and add the medium containing the different concentrations of this compound or vehicle.

    • Pre-incubate the cells for 1 hour at 37°C.

    • Add ammonium chloride to a final concentration of 1-5 mM to all wells to provide the substrate for the urea cycle.

  • Incubation and Sample Collection:

    • Incubate the plates for 24 hours at 37°C.

    • After incubation, collect the culture supernatant from each well for urea analysis.

  • Urea Quantification:

    • Perform the urea assay on the collected supernatants using a commercial colorimetric kit according to the manufacturer's instructions. These kits typically involve a reaction with diacetyl monoxime under acidic conditions, which forms a colored product with urea.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the urea concentration in each sample based on a standard curve.

  • Data Analysis:

    • Normalize the urea production in this compound-treated wells to the vehicle-treated control wells.

    • Plot the percentage of urea production against the log concentration of this compound and determine the IC₅₀ value.

Protocol for Assessing Impact on De Novo Pyrimidine Biosynthesis

This protocol outlines a method to assess the effect of this compound on de novo pyrimidine biosynthesis by tracing the incorporation of a stable isotope-labeled precursor into pyrimidine nucleotides using LC-MS/MS. Since CPS1 provides carbamoyl phosphate for both the urea cycle and, in some contexts, pyrimidine synthesis, its inhibition is expected to reduce the de novo synthesis of pyrimidines.

Materials:

  • Cultured primary human hepatocytes

  • This compound stock solution (in DMSO)

  • Culture medium deficient in the precursor to be labeled (e.g., aspartate-free medium)

  • ¹³C- or ¹⁵N-labeled L-aspartate

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Lyophilizer or speed vacuum

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Labeling:

    • Culture primary human hepatocytes as described previously.

    • One hour prior to labeling, replace the culture medium with precursor-free medium containing the desired concentrations of this compound or vehicle control.

    • Add the stable isotope-labeled precursor (e.g., ¹³C-labeled L-aspartate) to the medium and incubate for a defined period (e.g., 4, 8, or 24 hours).

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the wells and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation and LC-MS/MS Analysis:

    • Dry the metabolite extracts using a lyophilizer or speed vacuum.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to quantify the abundance of labeled and unlabeled pyrimidine nucleotides (e.g., UMP, UDP, UTP).

  • Data Analysis:

    • Calculate the fractional enrichment of the stable isotope in the pyrimidine nucleotide pools for each condition.

    • Compare the fractional enrichment in this compound-treated cells to that in vehicle-treated cells to determine the extent of inhibition of de novo pyrimidine synthesis.

Conclusion

The provided protocols offer a robust framework for characterizing the activity of the CPS1 inhibitor this compound in a physiologically relevant cell model. The urea production assay is a direct and straightforward method to quantify the primary pharmacological effect of this compound in hepatocytes. The stable isotope tracing experiment provides a more in-depth analysis of the metabolic consequences of CPS1 inhibition on the interconnected pathway of pyrimidine biosynthesis. Together, these assays will enable a comprehensive assessment of this compound's efficacy and mechanism of action in liver cells.

References

Application Notes and Protocols for H3B-120 in Ammonia Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonia, once considered merely a toxic metabolic waste product, is now recognized as a key player in cancer biology. In the tumor microenvironment, ammonia can accumulate to high levels, where it is recycled by cancer cells to synthesize essential building blocks like amino acids and nucleotides, thereby fueling tumor growth and proliferation.[1] Carbamoyl Phosphate Synthetase 1 (CPS1) is the rate-limiting enzyme of the urea cycle, catalyzing the first step in ammonia detoxification.[2] In certain cancers, CPS1 is overexpressed and plays a crucial role in managing ammonia levels and supporting pyrimidine biosynthesis for tumor progression.[3][4]

H3B-120 is a potent and selective allosteric inhibitor of CPS1.[5][6] It offers a valuable tool for investigating the role of ammonia metabolism in cancer. By inhibiting CPS1, this compound blocks the conversion of ammonia to carbamoyl phosphate, leading to a disruption of the urea cycle and pyrimidine synthesis.[7] These application notes provide detailed protocols for utilizing this compound to study its effects on ammonia metabolism and its potential as an anti-cancer therapeutic.

This compound: Quantitative Data

ParameterValueTargetNotes
IC50 1.5 µMCPS1Half-maximal inhibitory concentration in enzymatic assays.[5][8]
Ki 1.4 µMCPS1Inhibitor constant, indicating binding affinity.[5][6]
Cellular Activity 25-100 µMUrea ProductionDose-dependent inhibition of urea production in cellular assays.[5][9]
Selectivity No inhibition of CPS2CPS2This compound is highly selective for CPS1 over CPS2.[5][9]

Signaling Pathways and Mechanisms

The following diagram illustrates the central role of CPS1 in the urea cycle and its link to pyrimidine synthesis, along with the inhibitory action of this compound.

Urea_Cycle_and_H3B120_Inhibition cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia (NH3) CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 ATP_in 2 ATP ATP_in->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate H3B120 This compound H3B120->CPS1 Inhibits OTC OTC Carbamoyl_Phosphate->OTC Carbamoyl_Phosphate_to_Pyrimidine Carbamoyl Phosphate Carbamoyl_Phosphate->Carbamoyl_Phosphate_to_Pyrimidine Exported from Mitochondrion Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in Urea_Cycle Urea Cycle (multiple steps) Citrulline_in->Urea_Cycle Urea Urea Urea_Cycle->Urea Ornithine_out Ornithine Urea_Cycle->Ornithine_out Ornithine_out->Ornithine_in Pyrimidine_Synthesis Pyrimidine Synthesis Carbamoyl_Phosphate_to_Pyrimidine->Pyrimidine_Synthesis Nucleotides Nucleotides (dUMP, dTMP) Pyrimidine_Synthesis->Nucleotides

Caption: CPS1's role in the urea cycle and pyrimidine synthesis, and its inhibition by this compound.

Experimental Protocols

In Vitro CPS1 Enzyme Activity Assay

This protocol is adapted from a colorimetric assay to measure the activity of purified CPS1 enzyme and to evaluate the inhibitory effect of this compound.

Materials:

  • Purified human CPS1 enzyme

  • This compound

  • Assay Buffer: 50 mM triethanolamine, 1 mM dithiothreitol

  • Reaction Mix Components: 50 mM NH4HCO3, 10 mM Mg(C2O2H3)2, 5 mM ATP, 5 mM N-acetyl-L-glutamate (NAG)

  • Hydroxylamine (100 mM)

  • Chromogenic Reagent

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 458 nm

Procedure:

  • Prepare the reaction mixture by combining the assay buffer with the reaction mix components.

  • In a 384-well plate, add the CPS1 enzyme (50 µg/mL final concentration).

  • Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the reaction mixture to each well for a final volume of 20 µL.

  • Incubate the plate at 37°C for 10 minutes.

  • To convert the resulting carbamoyl phosphate to hydroxyurea, add 100 mM hydroxylamine and incubate at 95°C for 10 minutes.

  • Add 80 µL of chromogenic reagent to each well and heat for 15 minutes at 95°C.

  • Measure the absorbance at 458 nm using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Assay for Ammonia Metabolism

This protocol outlines the steps to assess the effect of this compound on ammonia metabolism in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., LKB1-deficient NSCLC cell lines)

  • Cell culture medium and supplements

  • This compound

  • Ammonia Assay Kit (colorimetric or fluorometric)

  • Urea Assay Kit

  • 96-well plates for cell culture

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • This compound Treatment: After allowing the cells to adhere overnight, treat the cells with a dose range of this compound (e.g., 10, 25, 50, 100 µM). Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

  • Sample Collection:

    • Ammonia Measurement: Collect the cell culture supernatant. If measuring intracellular ammonia, lyse the cells according to the assay kit's instructions.

    • Urea Measurement: Collect the cell culture supernatant.

  • Ammonia and Urea Quantification: Measure the concentration of ammonia and urea in the collected samples using commercially available assay kits, following the manufacturer's protocols.

  • Data Analysis: Normalize the ammonia and urea concentrations to the cell number or total protein content. Compare the results from this compound-treated cells to the vehicle control to determine the effect on ammonia metabolism.

Cell Viability and Proliferation Assay

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., MTS, MTT, or a reagent for measuring ATP content)

  • 96-well plates for cell culture

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: Treat the cells with a range of this compound concentrations.

  • Incubation: Incubate for various time points (e.g., 24, 48, 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control cells to determine the effect of this compound on cell viability and proliferation.

Experimental Workflow

The following diagram provides a general workflow for studying the impact of this compound on a cancer cell line.

Experimental_Workflow cluster_assays Perform Assays start Start: Select Cancer Cell Line (e.g., CPS1-overexpressing) culture Culture and Seed Cells in 96-well plates start->culture treat Treat with this compound (Dose-response and time-course) culture->treat viability Cell Viability Assay (MTS/MTT) treat->viability 24-72h ammonia Ammonia Measurement (Supernatant/Lysate) treat->ammonia 24-72h urea Urea Production Assay (Supernatant) treat->urea 24-72h metabolomics Metabolomic Analysis (e.g., Pyrimidine pools) treat->metabolomics 24-72h analyze Data Analysis viability->analyze ammonia->analyze urea->analyze metabolomics->analyze end Conclusion: Determine effects of This compound on cancer cell metabolism and viability analyze->end

Caption: A typical workflow for evaluating this compound's effects on cancer cells.

Disclaimer

This compound is for research use only and not for human consumption or therapeutic use. All experiments should be conducted in accordance with institutional guidelines and safety procedures.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with H3B-120

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers may encounter when using H3B-120, a selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1).[1][2] It binds to an allosteric pocket on the enzyme, distinct from the active site, to modulate its activity.[1] This inhibition is competitive with respect to the enzyme's substrates. This compound specifically targets CPS1 and does not inhibit the activity of CPS2.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO (Dimethyl sulfoxide).[1] For in vitro experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil are suggested, and it is advised to prepare these solutions fresh on the day of use.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it is recommended to store aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution.[1]

Q4: What is the in vivo half-life of this compound?

A4: The in vivo half-life of this compound is reported to be approximately 40 minutes.[1] This short half-life should be a critical consideration when designing in vivo experiments, particularly regarding the dosing schedule.

Troubleshooting Inconsistent Results

Issue 1: Higher than expected IC50 value or reduced potency in cellular assays compared to enzymatic assays.

This is a commonly observed phenomenon with this compound.[1] Several factors can contribute to this discrepancy:

  • Cellular Uptake and Efflux: The compound may have poor permeability across the cell membrane or be actively removed from the cell by efflux pumps.

  • Metabolic Instability: The short half-life of this compound (40 minutes) means it can be rapidly metabolized by cells, reducing its effective concentration over the course of a longer experiment.[1]

  • High Substrate Concentration: As a competitive inhibitor, the apparent potency of this compound can be reduced by high intracellular concentrations of the natural substrates of CPS1 (ammonia, bicarbonate, and ATP).

Troubleshooting Steps:

Experimental Parameter Recommendation
Incubation Time Consider shorter incubation times in your assays to minimize the impact of compound degradation.
Compound Concentration Test a wider range of this compound concentrations to ensure you are capturing the full dose-response curve.
Cell Density Optimize cell density to ensure that substrate concentrations do not become limiting or excessively high during the experiment.
Assay Readout Use a sensitive and validated assay to measure the downstream effects of CPS1 inhibition, such as changes in urea production.[1]
Issue 2: High variability between replicate experiments.

High variability can be caused by a number of factors related to compound handling, experimental setup, and the biological system itself.

Troubleshooting Steps:

Potential Cause Recommendation
Compound Precipitation Ensure this compound is fully dissolved in DMSO before further dilution in aqueous media. Visually inspect for any precipitation. Sonication may aid dissolution.
Inconsistent Cell State Use cells at a consistent passage number and confluency. The metabolic state of the cells can influence CPS1 activity.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
Reagent Quality Use fresh, high-quality reagents, including cell culture media and assay components.
Issue 3: Complete lack of inhibitory effect.

If this compound shows no effect in your experiments, consider the following possibilities:

Troubleshooting Steps:

Potential Cause Recommendation
Incorrect Compound Verify the identity and purity of your this compound stock.
Compound Degradation Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
Low CPS1 Expression/Activity Confirm that your cell model expresses sufficient levels of active CPS1. CPS1 expression can be regulated by factors such as glucagon and glucocorticoids.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms that limit the efficacy of the inhibitor.

Experimental Protocols

General Protocol for In Vitro Cellular Assay
  • Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with DMSO only).

  • Incubation: Incubate the cells for the desired period. Given the short half-life of this compound, shorter incubation times may yield more consistent results.

  • Assay Readout: Perform a suitable assay to measure the effect of this compound. For CPS1 inhibition, this could be a urea production assay or a cell viability assay if the cells are dependent on the urea cycle.

Visualizations

H3B_120_Mechanism_of_Action cluster_enzyme CPS1 Enzyme Active Site Active Site Carbamoyl Phosphate Carbamoyl Phosphate Active Site->Carbamoyl Phosphate Produces Allosteric Site Allosteric Site Allosteric Site->Active Site Inhibits Substrates Substrates Substrates->Active Site Binds to This compound This compound This compound->Allosteric Site Binds to

Caption: Mechanism of this compound action on CPS1.

Experimental_Workflow A Prepare this compound Stock (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in Multi-well Plate D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for a Defined Period D->E F Perform Assay (e.g., Urea Measurement) E->F G Data Analysis (IC50 determination) F->G

Caption: General experimental workflow for this compound.

Urea_Cycle_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol NH3 NH3 CPS1 CPS1 NH3->CPS1 HCO3- HCO3- HCO3-->CPS1 ATP ATP ATP->CPS1 Carbamoyl Phosphate Carbamoyl Phosphate CPS1->Carbamoyl Phosphate Urea Cycle Urea Cycle Carbamoyl Phosphate->Urea Cycle This compound This compound This compound->CPS1 Inhibits Urea Urea Urea Cycle->Urea

Caption: this compound inhibits the first step of the Urea Cycle.

References

Optimizing H3B-120 Concentration for Diverse Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in-vitro concentration of H3B-120, a selective allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1), across various cancer cell lines. Accurate concentration determination is critical for meaningful experimental outcomes. This resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1) with an IC50 of 1.5 µM and a Ki of 1.4 µM.[1][2] CPS1 is a mitochondrial enzyme that catalyzes the first committed step of the urea cycle. In certain cancer cells, particularly those with specific metabolic vulnerabilities, CPS1 can also play a crucial role in providing carbamoyl phosphate for pyrimidine biosynthesis, which is essential for DNA and RNA synthesis and cell proliferation. By inhibiting CPS1, this compound can disrupt these processes, leading to anti-cancer effects.

Q2: Which cell lines are likely to be sensitive to this compound?

A2: Cell lines with a high dependence on de novo pyrimidine synthesis fueled by CPS1 are predicted to be most sensitive to this compound. Notably, non-small cell lung cancer (NSCLC) cell lines harboring concurrent mutations in KRAS and loss of LKB1 (STK11) often exhibit increased expression of CPS1 and are particularly vulnerable to its inhibition.

Q3: How do I determine the optimal concentration of this compound for my specific cell line?

A3: The optimal concentration of this compound should be determined empirically for each cell line using a cell viability or proliferation assay, such as the MTT or CellTiter-Glo assay. A dose-response curve should be generated by treating the cells with a range of this compound concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth or viability).

Q4: What is a typical starting concentration range for this compound in cell-based assays?

A4: Based on available data for its effect on urea production, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments.[1][2] However, the cytotoxic or anti-proliferative effects may be observed at different concentrations depending on the cell line's sensitivity.

Data Presentation: this compound IC50 Values

TargetIC50 (µM)Ki (µM)Notes
Carbamoyl Phosphate Synthetase 1 (CPS1)1.51.4Enzymatic assay[1][2]

Note: Cellular potency can be significantly different from enzymatic potency.

Experimental Protocols

Detailed Methodology for Determining IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Materials:

  • This compound compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Troubleshooting Guides

Issue Possible Cause Solution
High background in blank wells (medium only) Contamination of medium or reagents.Use fresh, sterile medium and reagents. Ensure aseptic techniques.
Low absorbance readings in control wells Insufficient cell number or poor cell health.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Inconsistent results between replicate wells Uneven cell seeding or pipetting errors.Ensure the cell suspension is homogenous before seeding. Use a multichannel pipette for consistency.
No dose-dependent effect observed Concentration range is too high or too low. Cell line is resistant to the drug.Test a broader range of concentrations. Confirm the expression and activity of CPS1 in the cell line.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_treatment Treat Cells with this compound cell_seeding->drug_treatment drug_prep Prepare this compound Dilutions drug_prep->drug_treatment mtt_addition Add MTT Reagent drug_treatment->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance Read Absorbance at 570 nm formazan_dissolution->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Simplified CPS1 Signaling Pathway in Cancer cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects kras_mut KRAS Mutation cps1 CPS1 kras_mut->cps1 Upregulates lkb1_loss LKB1 Loss lkb1_loss->cps1 Upregulates carbamoyl_p Carbamoyl Phosphate cps1->carbamoyl_p pyrimidine_syn Pyrimidine Synthesis carbamoyl_p->pyrimidine_syn dna_rna_syn DNA/RNA Synthesis pyrimidine_syn->dna_rna_syn cell_prolif Cell Proliferation dna_rna_syn->cell_prolif h3b120 This compound h3b120->cps1 Inhibits

Caption: CPS1's role in pyrimidine synthesis in cancer.

References

H3B-120 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of H3B-120, a selective, allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1).

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when dissolving and handling this compound.

Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?

A1: Difficulty dissolving this compound in DMSO can arise from a few factors:

  • DMSO Quality: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" or old DMSO can significantly reduce the solubility of this compound.[1][2] It is highly recommended to use fresh, anhydrous DMSO from a newly opened bottle.

  • Concentration: While this compound has good solubility in DMSO, exceeding the solubility limit will result in an incomplete solution or precipitation. Refer to the solubility data table below for maximum concentrations.

  • Dissolution Method: Passive mixing may not be sufficient. Physical methods like vortexing or sonication are often recommended to aid dissolution, particularly at higher concentrations.[3] A brief warming in a water bath may also help, but be cautious of potential compound degradation with excessive heat.

Q2: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?

A2: Cloudiness or precipitation upon storage, especially at room temperature or 4°C, can occur. To resolve this, you can try gently warming the solution and vortexing or sonicating it until it becomes clear again.[2] For long-term storage, it is crucial to store stock solutions at -20°C or -80°C to maintain stability and prevent precipitation.[1] To avoid repeated freeze-thaw cycles which can degrade the compound and affect solubility, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: I prepared an aqueous working solution from my DMSO stock, and the compound immediately precipitated. How can I prevent this?

A3: this compound is insoluble in water.[2] Directly diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium is likely to cause precipitation. To prepare aqueous working solutions for in vitro assays, it is critical to perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of DMSO, and then add this to the aqueous medium. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[4]

Q4: I am struggling to create a stable formulation for my in vivo animal studies. What solvents are recommended?

A4: For in vivo administration, a multi-component solvent system is typically required to keep this compound in solution. Common formulations involve a combination of DMSO, a solubilizing agent like PEG300, and a surfactant like Tween 80, all diluted in a vehicle such as saline or corn oil.[1][2] It is critical to add and mix the solvents in the correct order to prevent the compound from crashing out of solution. Always start by diluting the DMSO stock in the co-solvent (e.g., PEG300) before adding the surfactant and finally the aqueous vehicle.[1][2]

Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that values can vary slightly between batches.

SolventSelleck Chemicals[2]MedchemExpress[1]TargetMol[3]
DMSO ~75 mg/mL (201 mM)62.5 mg/mL (168 mM)35 mg/mL (94 mM)
Ethanol ~19 mg/mLNot SpecifiedNot Specified
Water InsolubleNot SpecifiedNot Specified

Note: Physical methods such as sonication may be required to achieve maximum solubility in DMSO.[3]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 372.48 g/mol ). For example, for 1 mL of a 10 mM stock, weigh 3.72 mg.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for a few minutes until the solid is completely dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year for long-term stability.[2]

Preparation of an In Vivo Formulation (Example)

This protocol is an example for preparing a formulation with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The final concentration of this compound in this example is ≥ 2.08 mg/mL.

  • Prepare Stock: Start with a pre-made, clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Step 1: In a sterile tube, add 400 µL of PEG300.

  • Step 2: Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

  • Step 3: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear and homogenous.

  • Step 4: Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.

  • Administration: This formulation should be prepared fresh on the day of use.[1] If any precipitation or phase separation occurs, gentle warming and sonication may be used to aid dissolution.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a selective and allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[2][5] By binding to an allosteric pocket on CPS1, this compound competitively inhibits its function, leading to a reduction in the conversion of ammonia and bicarbonate into carbamoyl phosphate.[1] This blockage disrupts the urea cycle, leading to decreased production of urea.[3] This mechanism is of therapeutic interest in cancers that are dependent on the pyrimidine synthesis pathway, which can be fueled by CPS1 activity.[6]

H3B120_Pathway Ammonia Ammonia + Bicarbonate CPS1 CPS1 (Carbamoyl Phosphate Synthetase 1) Ammonia->CPS1 CP Carbamoyl Phosphate CPS1->CP UreaCycle Urea Cycle CP->UreaCycle Urea Urea UreaCycle->Urea H3B120 This compound H3B120->CPS1 Allosteric Inhibition

Caption: this compound inhibits the urea cycle by targeting CPS1.

Experimental Workflow: In Vivo Formulation

The following diagram illustrates a logical workflow for preparing a common this compound formulation for animal studies. The sequential addition and mixing of solvents are critical for a successful preparation.

InVivo_Workflow start Start stock Prepare this compound Stock in DMSO start->stock add_peg Add DMSO Stock to PEG300 stock->add_peg mix1 Mix Until Clear add_peg->mix1 add_tween Add Tween 80 mix1->add_tween mix2 Mix Until Clear add_tween->mix2 add_saline Add Saline mix2->add_saline mix3 Mix Thoroughly add_saline->mix3 end Ready for Administration mix3->end

Caption: Workflow for preparing a multi-component this compound formulation.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a competitive, selective, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1).[2] CPS1 is the initial and rate-limiting enzyme of the urea cycle.[6]

Q: What is the stability of this compound in powder form and in solution? A: As a powder, this compound is stable for up to 3 years when stored at -20°C.[1] In a DMSO stock solution, it is stable for up to 1 year at -80°C or 1 month at -20°C.[2] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]

Q: Does this compound inhibit CPS2? A: No, this compound is selective for CPS1 and does not show inhibitory activity against CPS2.[1][7]

Q: What is the recommended final concentration of DMSO for in vitro cell-based assays? A: To avoid cytotoxicity from the solvent, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%.[4] Researchers should perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental outcome.

References

H3B-120 stability and half-life in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and half-life of H3B-120 in cell culture media. Due to the limited publicly available stability data for this compound, this guide offers a framework for determining its stability in your specific experimental setup, alongside troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the known half-life of this compound in cell culture media?

A1: According to supplier datasheets, this compound has a short half-life of approximately 40 minutes.[1][2] However, the specific conditions under which this was determined (e.g., media type, temperature, pH) are not specified. Therefore, it is crucial to verify its stability under your experimental conditions.

Q2: How should I store this compound stock solutions?

A2: For long-term storage, this compound stock solutions, typically dissolved in DMSO, should be stored at -80°C for up to two years or -20°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My cells are not responding to this compound treatment. What could be the issue?

A3: Given its short half-life, the most likely reason for a lack of cellular response is the degradation of this compound in the cell culture medium before it can exert its biological effect. Consider the following:

  • Compound Instability: The 40-minute half-life suggests rapid degradation at 37°C.

  • Media Components: Components in your specific cell culture medium could be reacting with and degrading the compound.

  • pH Shifts: Changes in media pH during cell growth can affect the stability of small molecules.

  • Incorrect Storage: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to initial degradation.

Q4: How often should I replace the media containing this compound in my experiments?

A4: Due to its rapid degradation, for continuous exposure experiments, media replacement every few hours may be necessary to maintain a consistent concentration of active this compound. The optimal frequency should be determined by a stability study in your specific cell culture system.

Quantitative Data Summary

The available quantitative data for this compound's half-life is limited. The table below summarizes the provided information.

ParameterValueSource(s)
Half-Life ~40 minutes[1][2]
Experimental ConditionsNot Specified

Experimental Protocol: Determining the Half-Life of this compound in Cell Culture Media

This protocol provides a method to determine the stability and half-life of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the degradation of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Appropriate column and mobile phase for this compound analysis

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Time Course Incubation:

    • Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 20, 40, 60, 90, 120, 240 minutes).

    • Place the tubes in a 37°C incubator.

  • Sample Collection:

    • At each time point, remove one aliquot from the incubator.

    • Immediately snap-freeze the sample in liquid nitrogen or place it on dry ice to halt any further degradation. Store at -80°C until analysis. The T=0 sample should be collected immediately after adding this compound to the medium.

  • Sample Preparation for Analysis:

    • Thaw the samples.

    • If the medium contains proteins (e.g., from FBS), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid) in a 3:1 ratio (solvent:sample).

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples to determine the concentration of this compound remaining at each time point.

    • Create a standard curve using known concentrations of this compound in the same medium to accurately quantify the remaining compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t½) using a one-phase decay model.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or no biological effect Compound Degradation: this compound has likely degraded due to its short half-life.- Determine the half-life in your specific medium using the protocol above.- Replenish the media with fresh this compound at intervals shorter than its half-life.- For short-term experiments, add the compound immediately before the assay readout.
Precipitate forms in the media Low Solubility: The concentration of this compound may exceed its solubility limit in your culture medium.- Visually inspect the medium after adding this compound.- If a precipitate is observed, reduce the final concentration.- Ensure the DMSO concentration from the stock solution is kept to a minimum.
Variable results between experiments Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can cause degradation.- Aliquot the stock solution into single-use volumes upon preparation.- Use fresh, anhydrous DMSO to prepare the stock solution as hygroscopic DMSO can affect solubility and stability.[1]
High background in analytical measurement Media Component Interference: Components in the cell culture medium may co-elute with this compound during HPLC/LC-MS analysis.- Run a blank sample of the cell culture medium without this compound to identify interfering peaks.- Optimize the chromatographic method to achieve better separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock (DMSO) working Dilute to Working Concentration in Media (37°C) stock->working aliquot Aliquot for Time Points working->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect & Snap-Freeze Samples at T=0, 20, 40... min incubate->sample protein_precip Protein Precipitation (if FBS present) sample->protein_precip hplc Analyze by HPLC/LC-MS protein_precip->hplc plot Plot Concentration vs. Time hplc->plot half_life Calculate Half-Life (t½) plot->half_life

Caption: Workflow for Determining this compound Half-Life in Cell Culture Media.

stability_factors cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_handling Handling & Storage center This compound Stability Temp Temperature Temp->center pH pH pH->center Light Light Exposure Light->center Media Media Components (e.g., amino acids, vitamins) Media->center Serum Serum Proteins (Binding/Degradation) Serum->center Hydrolysis Hydrolysis Hydrolysis->center FreezeThaw Freeze-Thaw Cycles FreezeThaw->center Solvent Solvent Quality (e.g., anhydrous DMSO) Solvent->center StorageTemp Storage Temperature StorageTemp->center

Caption: Factors Influencing this compound Stability in Cell Culture.

References

Interpreting non-linear dose-response curves with H3B-120

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H3B-120, a selective inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly selective, competitive, and allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1).[1][2][3][4] It binds to an allosteric pocket located between the integrating and ATP A domains of the CPS1 enzyme.[1] This inhibition blocks the first and rate-limiting step of the urea cycle, which is the conversion of ammonia and bicarbonate into carbamoyl phosphate.[5] In the context of cancer, particularly certain types of non-small cell lung cancer (NSCLC), CPS1 is upregulated and plays a crucial role in supplying carbamoyl phosphate for pyrimidine synthesis, which is essential for DNA replication and cell proliferation.[6][7] By inhibiting CPS1, this compound can disrupt pyrimidine pools, leading to DNA damage and reduced cancer cell growth.[7]

Q2: What are the known IC50 and Ki values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for CPS1 is approximately 1.5 µM, and its inhibition constant (Ki) is approximately 1.4 µM.[1][2][3][4]

Q3: Is this compound selective for CPS1?

A3: Yes, this compound is highly selective for CPS1 and does not show inhibitory activity against CPS2, which is part of the multi-functional CAD protein involved in de novo pyrimidine synthesis in the cytosol.[1][3]

Q4: What is the observed difference in potency between enzymatic and cell-based assays for this compound?

A4: A decrease in the potency of this compound is often observed in cell-based assays compared to in vitro enzymatic assays.[1][3][8] This difference can be attributed to several factors, including cell membrane permeability, drug efflux pumps, intracellular metabolism of the compound, and the complex cellular environment that can influence target engagement.

Data Presentation

ParameterValueAssay TypeSource
Target Carbamoyl Phosphate Synthetase 1 (CPS1)-[1][2]
IC50 1.5 µMEnzymatic Assay (His-tagged CPS1)[1]
Ki 1.4 µMEnzymatic Assay[2]
Mechanism of Action Competitive and Allosteric Inhibition-[1][2]
Cellular Effect Dose-dependent inhibition of urea productionCellular Assay[1][3]
Selectivity No inhibition of CPS2Enzymatic Assay[1][3]
Half-life 40 minutesIn Vitro[1][3]

Signaling Pathway

CPS1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Nutrients Nutrients Ammonia_cyto Ammonia (NH3) Nutrients->Ammonia_cyto Ammonia_mito Ammonia (NH3) Ammonia_cyto->Ammonia_mito Bicarbonate_cyto Bicarbonate (HCO3-) Bicarbonate_mito Bicarbonate (HCO3-) Bicarbonate_cyto->Bicarbonate_mito CAD CAD (CPS2/ATCase/DHOase) Pyrimidine_cyto Pyrimidine Synthesis (de novo) CAD->Pyrimidine_cyto DNA_Synthesis DNA Synthesis & Cell Proliferation Pyrimidine_cyto->DNA_Synthesis CPS1 CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate 2 ATP -> 2 ADP + Pi Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Pyrimidine_mito Pyrimidine Synthesis (Salvage Pathway) Carbamoyl_Phosphate->Pyrimidine_mito Pyrimidine_mito->DNA_Synthesis H3B120 This compound H3B120->CPS1 Ammonia_mitoBicarbonate_mito Ammonia_mitoBicarbonate_mito Ammonia_cytoBicarbonate_cyto Ammonia_cytoBicarbonate_cyto

Troubleshooting Guide: Interpreting Non-Linear Dose-Response Curves

A typical dose-response curve for an inhibitor is sigmoidal. However, non-linear curves, such as U-shaped or bell-shaped (biphasic/hormetic) curves, can sometimes be observed. This guide provides potential causes and troubleshooting steps.

Q: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the reason?

A: Non-linear dose-response curves can arise from various biological and experimental factors.[9][10] Below are some common causes and troubleshooting suggestions.

Potential Cause 1: Compound Cytotoxicity at High Concentrations

At very high concentrations, a compound may induce off-target effects leading to cytotoxicity that is independent of its primary mechanism of action. This can cause the response to plateau or even decrease at the highest concentrations, resulting in a bell-shaped curve.

  • Troubleshooting Steps:

    • Assess Cell Viability: Perform a separate cytotoxicity assay (e.g., using Trypan Blue, propidium iodide, or a commercial viability kit) in parallel with your primary functional assay. This will help determine if the observed decrease in response at high concentrations correlates with a loss of cell viability.

    • Expand Dose Range: Test a wider range of concentrations, particularly lower concentrations, to fully characterize the initial inhibitory phase of the curve.

    • Use a Different Readout: If possible, use an endpoint that is less susceptible to general cytotoxicity.

Potential Cause 2: Off-Target Effects

This compound is highly selective for CPS1, but at high concentrations, the possibility of off-target effects cannot be entirely ruled out. These off-target effects might counteract or enhance the primary inhibitory effect, leading to a non-linear dose-response.

  • Troubleshooting Steps:

    • Consult Compound Profiling Data: Review any available selectivity profiling data for this compound to identify potential off-targets.

    • Use a Structurally Unrelated Inhibitor: If available, test a different, structurally unrelated inhibitor of CPS1 to see if it produces a similar dose-response curve. A different curve shape would suggest the non-linearity is specific to this compound's chemical structure.

Potential Cause 3: Experimental Artifacts

Issues with the experimental setup can lead to unreliable data points that create the appearance of a non-linear curve.

  • Troubleshooting Steps:

    • Compound Solubility: this compound may precipitate at high concentrations in aqueous media. Visually inspect the wells of your assay plate for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower range of concentrations.

    • Assay Detection Limits: Ensure that your assay readout is within the linear range of detection. Saturation of the signal at either the high or low end can distort the curve. Run appropriate controls to confirm the linear range of your assay.

    • Pipetting Errors: Inaccurate serial dilutions can lead to incorrect final concentrations and skewed data. Double-check your dilution scheme and pipetting technique.

    • Edge Effects in Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental data or ensure proper plate incubation conditions.

Potential Cause 4: Complex Biological Responses (Hormesis)

Some compounds can elicit a biphasic or hormetic response, where a low dose produces a stimulatory effect and a high dose produces an inhibitory effect.[9] While less common for enzyme inhibitors, complex cellular feedback loops could potentially lead to such a response.

  • Troubleshooting Steps:

    • Confirm with Multiple Assays: Use different functional readouts to see if the biphasic response is consistent. For example, in addition to measuring a downstream metabolite, you could assess the phosphorylation status of a relevant signaling protein.

    • Time-Course Experiment: The observed response may be time-dependent. Perform the dose-response experiment at different time points to understand the kinetics of the cellular response to this compound.

Troubleshooting_Nonlinear_Curve Start Non-Linear Dose-Response Curve Observed Check_Viability Is there significant cytotoxicity at high concentrations? Start->Check_Viability Check_Solubility Is the compound soluble at all concentrations? Check_Viability->Check_Solubility No Cytotoxicity Potential Cause: Cytotoxicity-induced artifact Check_Viability->Cytotoxicity Yes Check_Assay_Range Is the assay signal within the linear range? Check_Solubility->Check_Assay_Range Yes Solubility_Issue Potential Cause: Compound precipitation Check_Solubility->Solubility_Issue No Consider_Biology Are the results reproducible with different readouts? Check_Assay_Range->Consider_Biology Yes Assay_Artifact Potential Cause: Assay signal saturation Check_Assay_Range->Assay_Artifact No Off_Target Potential Cause: Off-target effects Consider_Biology->Off_Target No Hormesis Potential Cause: Complex biological response (Hormesis) Consider_Biology->Hormesis Yes Refine_Experiment Action: Refine experimental conditions (e.g., adjust concentration range) Cytotoxicity->Refine_Experiment Solubility_Issue->Refine_Experiment Assay_Artifact->Refine_Experiment Off_Target->Refine_Experiment Hormesis->Refine_Experiment

Experimental Protocols

In Vitro Enzymatic Assay for this compound IC50 Determination

This protocol is a general guideline for determining the IC50 of this compound against purified CPS1 enzyme.

  • Reagents and Materials:

    • Purified, active human CPS1 enzyme

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 20 mM KCl, 10 mM ATP, 100 mM NH₄Cl, 50 mM NaHCO₃)

    • ADP-Glo™ Kinase Assay kit (or other ADP detection system)

    • 384-well white assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer. A typical concentration range to test would be from 100 µM down to 1 nM. Include a DMSO-only control.

    • Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add 10 µL of CPS1 enzyme solution (at a final concentration of e.g., 5 nM) to each well and incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution (containing ATP, NH₄Cl, and NaHCO₃) to each well.

    • Incubate the reaction for 60 minutes at 37°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a known inhibitor (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.[11]

Cell-Based Assay for this compound Activity

This protocol provides a general method for assessing the effect of this compound on cell proliferation in a cancer cell line known to be sensitive to CPS1 inhibition (e.g., LKB1-deficient NSCLC cells).[12]

  • Reagents and Materials:

    • LKB1-deficient NSCLC cell line (e.g., A549)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (10 mM in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

    • 96-well clear-bottom white or black assay plates

    • Plate reader capable of luminescence, absorbance, or fluorescence detection

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 100 µM to 1 nM. Include a DMSO vehicle control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for 72 hours (or another empirically determined time point) at 37°C in a humidified 5% CO₂ incubator.

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time and then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (medium only) from all wells.

    • Normalize the data to the DMSO control (100% viability).

    • Plot the percent viability versus the logarithm of the this compound concentration.

    • Fit the curve using a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow Start Start: IC50 Determination Prepare_Compound 1. Prepare Serial Dilutions of this compound Start->Prepare_Compound Treat_Cells 3. Treat Cells with This compound Dilutions Prepare_Compound->Treat_Cells Prepare_Cells 2. Seed Cells in 96-well Plate Prepare_Cells->Treat_Cells Incubate 4. Incubate for Specified Duration (e.g., 72h) Treat_Cells->Incubate Add_Reagent 5. Add Viability Reagent Incubate->Add_Reagent Measure_Signal 6. Measure Signal (Luminescence/Absorbance/Fluorescence) Add_Reagent->Measure_Signal Analyze_Data 7. Data Analysis: Normalize and Plot Measure_Signal->Analyze_Data Fit_Curve 8. Non-linear Regression Curve Fitting Analyze_Data->Fit_Curve End End: Determine IC50/GI50 Fit_Curve->End

References

Potential off-target effects of H3B-120 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective CPS1 inhibitor, H3B-120. The focus is on addressing potential off-target effects that may be encountered at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target activity and selectivity of this compound?

A1: this compound is a highly selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1).[1] It has a reported half-maximal inhibitory concentration (IC50) of 1.5 µM and a Ki of 1.4 µM for CPS1.[1][2] Crucially, this compound has been shown to have no inhibitory activity against the closely related isoform, CPS2, which is part of the CAD protein responsible for de novo pyrimidine synthesis.[1] This high selectivity is a key feature of the compound.

Q2: I'm using this compound at concentrations significantly above the reported IC50 (>10 µM) and observing a phenotype that I cannot reconcile with CPS1 inhibition. Could this be an off-target effect?

A2: While this compound is highly selective for CPS1 over CPS2, the use of any small molecule inhibitor at high concentrations increases the probability of engaging unintended targets ("off-targets"). Publicly available data does not include a broad-panel screen (e.g., a kinome scan) for this compound. Therefore, if you are observing a phenotype inconsistent with the known functions of CPS1 (disruption of the urea cycle, impact on pyrimidine synthesis in certain contexts), it is prudent to consider the possibility of an off-target effect. We recommend a series of validation experiments to investigate this possibility (see Troubleshooting Guide below).

Q3: What are the known cellular effects of this compound?

A3: In cellular assays, this compound has been shown to inhibit urea production in a dose-dependent manner.[1] It's important to note that the cellular potency of this compound is reported to be lower than its enzymatic potency.[1] For example, concentrations in the range of 25-100 µM have been used to demonstrate inhibition of urea production in cellular contexts.[1]

Q4: Are there any known off-targets for this compound?

A4: Based on currently available public information, there is no published data from broad-panel off-target screens for this compound (e.g., kinome scans or safety screens against a wide range of receptors, ion channels, and enzymes). The primary characterization of this compound has focused on its high selectivity for CPS1 over CPS2.[1]

Quantitative Data Summary

ParameterValueTargetNotes
IC50 1.5 µMCPS1Enzymatic assay.[1]
Ki 1.4 µMCPS1Enzymatic assay.[1]
Cellular Potency >1.5 µMCPS1Cellular potency is reported to be lower than enzymatic potency. Inhibition of urea production demonstrated at 25-100 µM.[1]
Selectivity No inhibitionCPS2Highly selective against the closely related CPS2 isoform.[1]

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect an off-target effect of this compound at high concentrations, the following guide provides a systematic approach to investigate and validate your observations.

Step 1: Confirm On-Target Engagement and Effect

Before exploring off-target possibilities, it is crucial to confirm that this compound is engaging its intended target, CPS1, in your experimental system and eliciting a known downstream effect.

  • Recommendation: Perform a dose-response experiment and measure a known biomarker of CPS1 inhibition. For example, you can measure urea production in your cells. A clear dose-dependent inhibition of urea production would confirm on-target activity.

Step 2: Use a Structurally Unrelated CPS1 Inhibitor

If you observe an unexpected phenotype, a key validation step is to determine if the same phenotype is produced by another CPS1 inhibitor with a different chemical scaffold.

  • Recommendation: If available, treat your cells with a structurally distinct CPS1 inhibitor. If this second inhibitor recapitulates the unexpected phenotype, it is more likely to be a consequence of CPS1 inhibition. If the phenotype is unique to this compound, it may be an off-target effect of that specific chemical scaffold.

Step 3: Rescue Experiment

A rescue experiment can help to confirm that the observed phenotype is due to the inhibition of a specific pathway.

  • Recommendation: If the unexpected phenotype is related to cell viability or a metabolic process, attempt to rescue the phenotype by supplementing the media with downstream metabolites of the affected pathway. For a CPS1-related effect, this could involve supplementation with pyrimidines, for example.

Step 4: Broad-Spectrum Analysis of Cellular Signaling

If the above steps suggest a potential off-target effect, a broader analysis of cellular signaling pathways can help to identify the affected pathway(s).

  • Recommendation: Perform western blot analysis for key signaling nodes, such as the phosphorylation status of kinases from major pathways (e.g., MAPK/ERK, PI3K/Akt, STATs). An unexpected change in the phosphorylation of a particular kinase could indicate an off-target interaction.

Experimental Protocols

Protocol 1: Urea Production Assay

This protocol provides a method to measure urea production in cultured cells as a direct assessment of CPS1 activity.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24-72 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Urea Measurement: Measure the urea concentration in the supernatant using a commercially available colorimetric urea assay kit, following the manufacturer's instructions.

  • Normalization: After collecting the supernatant, lyse the cells and measure the total protein concentration using a BCA or Bradford assay. Normalize the urea concentration to the total protein concentration for each well.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol describes a general method for analyzing changes in protein phosphorylation as an indicator of off-target signaling effects.

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a phosphorylated signaling protein (e.g., phospho-ERK, phospho-Akt) overnight at 4°C.

  • Detection: The following day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).

Visualizations

cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Ammonia Ammonia CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate This compound inhibits Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Pyrimidine_Synthesis Pyrimidine Synthesis Carbamoyl_Phosphate->Pyrimidine_Synthesis in some cancer contexts start Start: Unexpected Phenotype Observed at High [this compound] confirm_on_target Step 1: Confirm On-Target Effect (e.g., Urea Production Assay) start->confirm_on_target dose_response Is the effect dose-dependent for both on-target and unexpected phenotypes? confirm_on_target->dose_response use_alternative Step 2: Use Structurally Unrelated CPS1 Inhibitor dose_response->use_alternative Yes on_target_conclusion Conclusion: Phenotype is likely due to on-target CPS1 inhibition. dose_response->on_target_conclusion No phenotype_reproduced Is the unexpected phenotype reproduced? use_alternative->phenotype_reproduced rescue_exp Step 3: Perform Rescue Experiment phenotype_reproduced->rescue_exp Yes off_target_conclusion Conclusion: Phenotype is likely an this compound-specific off-target effect. phenotype_reproduced->off_target_conclusion No rescue_successful Is the phenotype rescued? rescue_exp->rescue_successful broad_analysis Step 4: Broad Signaling Analysis (e.g., Western Blot for p-kinases) rescue_successful->broad_analysis No rescue_successful->on_target_conclusion Yes broad_analysis->off_target_conclusion A Unexpected experimental outcome with high [this compound] B Is the on-target (CPS1) pathway confirmed to be inhibited? A->B C Troubleshoot on-target assay (e.g., Urea Assay) B->C No D Does a structurally different CPS1 inhibitor cause the same outcome? B->D Yes E Outcome is likely related to CPS1 inhibition D->E Yes F Outcome is likely a scaffold-specific off-target effect of this compound D->F No G Investigate potential off-target pathways (e.g., kinase signaling) F->G

References

H3B-120 Technical Support Center: Addressing Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential lot-to-lot variability of the selective CPS1 inhibitor, H3B-120. By implementing robust quality control measures, researchers can ensure the reproducibility and reliability of their experimental results.

Troubleshooting Guides

Unexpected or inconsistent experimental outcomes when using this compound could be attributed to several factors, including lot-to-lot variability. This guide provides a systematic approach to troubleshooting these issues.

Quantitative Data Summary

While specific data on the lot-to-lot variability of this compound is not publicly available, researchers can refer to the manufacturer's Certificate of Analysis (CoA) for lot-specific purity and concentration information. The following table summarizes key quantitative parameters for this compound based on available information.[1][2][3][4][5]

ParameterValueSource
IC50 1.5 µM[1][4][5]
Ki 1.4 µM[1][4][5]
Purity Typically ≥97% (lot-specific)[1][3]
Molecular Weight 372.48 g/mol [1][3]
Solubility (DMSO) ≥35 mg/mL (93.96 mM)[5]
Experimental Protocols

To mitigate the impact of potential lot-to-lot variability, it is crucial to perform in-house quality control checks on new batches of this compound. Here are detailed methodologies for key experiments.

1. Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

  • Objective: To confirm the purity and retention time of the new this compound lot against a previously validated lot.

  • Methodology:

    • Prepare a stock solution of both the new and a reference (old, validated) lot of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare working solutions at a suitable concentration (e.g., 100 µM) in the mobile phase.

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Set a flow rate of 1 mL/min.

    • Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of this compound (typically around its absorbance maximum).

    • Inject equal volumes of the new and reference lot solutions.

    • Analysis: Compare the chromatograms. The retention time of the major peak for the new lot should be consistent with the reference lot. The peak area of the major peak will be used to calculate the purity of the new lot.

2. Activity Validation by In Vitro CPS1 Enzymatic Assay

  • Objective: To verify the inhibitory activity of the new this compound lot on its target, CPS1.

  • Methodology:

    • Use a commercially available CPS1 enzyme and substrate kit or a well-established in-house assay.

    • Prepare a dilution series of both the new and reference lots of this compound.

    • In a multi-well plate, combine the CPS1 enzyme, its substrates (ammonia, bicarbonate, and ATP), and the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the reaction at 37°C for a predetermined time.

    • Stop the reaction and measure the production of carbamoyl phosphate, for example, by quantifying the amount of ADP produced using a luminescence-based assay.

    • Analysis: Plot the enzyme activity against the inhibitor concentration for both lots and calculate the IC50 value for each. The IC50 of the new lot should be within an acceptable range of the reference lot.

Mandatory Visualizations

This compound Mechanism of Action

H3B_120_Mechanism This compound Allosteric Inhibition of CPS1 cluster_CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Active Site Active Site Carbamoyl Phosphate Carbamoyl Phosphate Active Site->Carbamoyl Phosphate Catalyzes Allosteric Pocket Allosteric Pocket Allosteric Pocket->Active Site Inhibits Allosterically Substrates (Ammonia, Bicarbonate, ATP) Substrates (Ammonia, Bicarbonate, ATP) Substrates (Ammonia, Bicarbonate, ATP)->Active Site Binds This compound This compound This compound->Allosteric Pocket Binds

Caption: this compound binds to an allosteric pocket on CPS1, inhibiting its catalytic activity.

Experimental Workflow for Lot Validation

Lot_Validation_Workflow This compound New Lot Validation Workflow Receive New Lot of this compound Receive New Lot of this compound Perform HPLC Analysis Perform HPLC Analysis Receive New Lot of this compound->Perform HPLC Analysis Purity & Retention Time Match Reference? Purity & Retention Time Match Reference? Perform HPLC Analysis->Purity & Retention Time Match Reference? Perform In Vitro Activity Assay Perform In Vitro Activity Assay Purity & Retention Time Match Reference?->Perform In Vitro Activity Assay Yes Contact Supplier & Troubleshoot Contact Supplier & Troubleshoot Purity & Retention Time Match Reference?->Contact Supplier & Troubleshoot No IC50 Match Reference? IC50 Match Reference? Perform In Vitro Activity Assay->IC50 Match Reference? Lot Accepted for Use Lot Accepted for Use IC50 Match Reference?->Lot Accepted for Use Yes IC50 Match Reference?->Contact Supplier & Troubleshoot No

Caption: A stepwise workflow for validating a new lot of this compound before experimental use.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results with this compound Inconsistent Results Inconsistent Results Is a new lot of this compound in use? Is a new lot of this compound in use? Inconsistent Results->Is a new lot of this compound in use? Review Experimental Protocol Review Experimental Protocol Is a new lot of this compound in use?->Review Experimental Protocol No Validate New Lot Validate New Lot Is a new lot of this compound in use?->Validate New Lot Yes Check Compound Storage & Handling Check Compound Storage & Handling Review Experimental Protocol->Check Compound Storage & Handling Lot Validation Passed? Lot Validation Passed? Validate New Lot->Lot Validation Passed? Issue Likely Experimental Issue Likely Experimental Check Compound Storage & Handling->Issue Likely Experimental Lot Validation Passed?->Issue Likely Experimental Yes Issue Likely Lot-Related Issue Likely Lot-Related Lot Validation Passed?->Issue Likely Lot-Related No

Caption: A decision tree to diagnose the source of inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with a new lot of this compound are different from my previous experiments. What should I do first?

A1: First, confirm that a new lot of this compound is the only variable that has changed in your experimental setup. If so, we recommend performing a side-by-side comparison of the new lot with a small amount of your previous, validated lot using a simple, robust assay, such as the in vitro CPS1 enzymatic assay described above. This will help determine if the observed differences are due to the compound's activity.

Q2: How can I be sure that my this compound is pure and has not degraded?

A2: Proper storage is critical for maintaining the integrity of this compound. It should be stored as a powder at -20°C for long-term stability.[1] For stock solutions in DMSO, it is recommended to store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] To check for degradation, you can perform an HPLC analysis and compare the chromatogram to that of a freshly prepared solution from a new vial or a previously validated lot. The appearance of new peaks or a significant reduction in the main peak's area can indicate degradation.

Q3: The IC50 of the new this compound lot is slightly different from the previous lot. What is an acceptable level of variation?

A3: Some degree of variation between lots is to be expected. An acceptable range for the IC50 value can be established based on historical data from your specific assay. A common practice is to accept a new lot if its IC50 is within a 2 to 3-fold difference of the reference lot. However, the acceptable range should be determined by the sensitivity and nature of your experiments.

Q4: I don't have access to HPLC or a CPS1 enzymatic assay. Are there other ways to check my this compound?

A4: While HPLC and enzymatic assays are the most direct methods for quality control, you can perform a dose-response experiment in a well-characterized cell-based assay where this compound has a known effect. Comparing the dose-response curve of the new lot to a previously established curve can provide confidence in its activity. Ensure all other experimental parameters are kept consistent.

Q5: What should I do if I suspect a problem with a lot of this compound?

A5: If your in-house quality control checks indicate a significant deviation in purity or activity, you should contact the supplier's technical support. Provide them with the lot number and the data you have collected (e.g., HPLC chromatograms, dose-response curves). They may be able to provide additional information or a replacement.

References

Validation & Comparative

A Head-to-Head Comparison of H3B-120 and H3B-616: Allosteric Inhibitors Targeting Carbamoyl Phosphate Synthetase 1 (CPS1)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the metabolic enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) has emerged as a compelling target, particularly in cancers with specific genetic backgrounds such as LKB1-deficiency. This guide provides a detailed comparison of two novel small-molecule allosteric inhibitors of CPS1, H3B-120 and H3B-616, offering researchers a comprehensive overview of their performance based on available preclinical data.

Performance and Efficacy: A Quantitative Overview

Both this compound and H3B-616 are highly selective, allosteric inhibitors of CPS1. They exhibit no significant inhibition of the related enzyme CPS2, highlighting their specificity. However, H3B-616 demonstrates significantly greater potency in both biochemical and cellular assays.

ParameterThis compoundH3B-616Reference(s)
Biochemical IC50 1.5 µM66 nM[1][2]
Ki 1.4 µMNot Reported[1]
Cellular IC50 (Urea Production) Dose-dependent inhibition (25-100 µM)240 nM[1][2]
Selectivity vs. CPS2 No inhibitionNo appreciable inhibition (IC50 ≥ 100 µM)[1][2]
Half-life 40 minutesNot Reported[1]

Mechanism of Action: Allosteric Inhibition of CPS1

Both this compound and H3B-616 function by binding to a previously unknown allosteric pocket located between the integrating and ATP A domains of the CPS1 enzyme.[1][2] This binding induces a conformational change that blocks ATP hydrolysis, the first critical step in carbamoyl phosphate synthesis.[2][3] This allosteric mechanism is key to their high selectivity for CPS1 over CPS2.[2]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors operate, it is crucial to visualize the relevant biological pathways and the experimental procedures used to characterize them.

cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Ornithine Ornithine OTC OTC Carbamoyl_Phosphate->OTC Pyrimidine_Synthesis Pyrimidine Synthesis Carbamoyl_Phosphate->Pyrimidine_Synthesis Supports in LKB1-deficient cancer Ornithine->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto NAG N-acetylglutamate (Allosteric Activator) NAG->CPS1 Activates Urea_Cycle Urea Cycle DNA_Synthesis DNA Synthesis Pyrimidine_Synthesis->DNA_Synthesis Citrulline_cyto->Urea_Cycle H3B_inhibitors This compound / H3B-616 H3B_inhibitors->CPS1 Inhibits

Figure 1: Simplified CPS1 signaling pathway and points of inhibition.

cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_CPS1 Recombinant CPS1 Enzyme Incubation_Biochem Incubation Recombinant_CPS1->Incubation_Biochem Substrates Substrates: ATP, Ammonia, Bicarbonate Substrates->Incubation_Biochem Inhibitor_Biochem This compound or H3B-616 (Varying Concentrations) Inhibitor_Biochem->Incubation_Biochem Coupled_Reaction Coupled Enzyme Reaction (e.g., with OTC) Incubation_Biochem->Coupled_Reaction Detection_Biochem Detection of Product (e.g., Citrulline) Coupled_Reaction->Detection_Biochem IC50_Calc IC50 Calculation Detection_Biochem->IC50_Calc Hepatocytes Primary Human Hepatocytes Incubation_Cell Incubation (16h) Hepatocytes->Incubation_Cell Inhibitor_Cell This compound or H3B-616 (Varying Concentrations) Inhibitor_Cell->Incubation_Cell Collect_Supernatant Collect Supernatant Incubation_Cell->Collect_Supernatant Chromogenic_Assay Chromogenic Urea Assay Collect_Supernatant->Chromogenic_Assay Detection_Cell Colorimetric Reading Chromogenic_Assay->Detection_Cell IC50_Calc_Cell IC50 Calculation Detection_Cell->IC50_Calc_Cell

Figure 2: General experimental workflows for inhibitor characterization.

Experimental Methodologies

Biochemical CPS1 Inhibition Assay

The inhibitory activity of this compound and H3B-616 on CPS1 is determined using a biochemical assay with recombinant CPS1 enzyme.

  • Principle: The assay measures the production of carbamoyl phosphate by CPS1. In a coupled reaction, the newly synthesized carbamoyl phosphate is immediately converted to citrulline by ornithine transcarbamylase (OTC), which is provided in the reaction mixture.[4] The amount of citrulline produced is then quantified, serving as an indirect measure of CPS1 activity.

  • Protocol Outline:

    • Recombinant human CPS1 is incubated with its substrates: ammonia, bicarbonate, and ATP.

    • Varying concentrations of the inhibitor (this compound or H3B-616) are added to the reaction mixture.

    • The reaction is carried out at 37°C.

    • The rate of product formation is measured over time.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Urea Production Assay

To assess the cell-based activity of the inhibitors, a urea production assay is performed using primary human hepatocytes, which have a functional urea cycle.

  • Principle: This assay measures the ability of the inhibitors to block the urea cycle in a cellular context by quantifying the amount of urea secreted into the culture medium. Urea concentration is determined using a colorimetric method.[5][6]

  • Protocol Outline:

    • Primary human hepatocytes are cultured in appropriate media.

    • The cells are treated with various concentrations of this compound or H3B-616.

    • After an incubation period (e.g., 16 hours), the cell culture supernatant is collected.[2]

    • A chromogenic reagent (e.g., diacetyl monoxime) is added to the supernatant, which forms a colored complex specifically with urea.[5][7]

    • The absorbance of the colored product is measured using a multiplate reader, and the urea concentration is calculated.

    • The cellular IC50 value is determined from the dose-response curve.

Concluding Remarks

The available data indicate that while both this compound and H3B-616 are selective allosteric inhibitors of CPS1, H3B-616 is a substantially more potent inhibitor in both biochemical and cellular contexts. The development of H3B-616 from an earlier screening hit (this compound) represents a significant advancement in the quest for potent and specific CPS1 inhibitors.[2] These compounds serve as valuable tool compounds for elucidating the role of CPS1 in cancer biology and may pave the way for novel therapeutic strategies targeting metabolic vulnerabilities in cancer.[3]

References

H3B-120 vs. siRNA Knockdown of CPS1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle.[1][2][3][4] Its primary function is to convert ammonia and bicarbonate into carbamoyl phosphate, a crucial process for detoxifying ammonia in the liver.[2][5] Emerging research has highlighted the significant role of CPS1 in various cancers, including liver, lung, and colorectal cancer, where it can influence cell proliferation, apoptosis, and pyrimidine synthesis.[1][3][6] Consequently, modulating CPS1 function has become a key area of investigation for both basic research and therapeutic development.

This guide provides an objective comparison of two prominent methods used to inhibit CPS1 function: the small molecule inhibitor H3B-120 and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, present comparative data, provide detailed experimental protocols, and visualize key pathways and workflows to assist researchers in selecting the most appropriate method for their experimental needs.

Mechanism of Action

The fundamental difference between this compound and siRNA lies in their therapeutic target and mode of inhibition. This compound directly targets the CPS1 enzyme to inhibit its catalytic activity, while siRNA targets the CPS1 messenger RNA (mRNA) to prevent the synthesis of the enzyme itself.

This compound: Allosteric Inhibition of Enzyme Activity

This compound is a highly selective, competitive, and allosteric inhibitor of CPS1.[7][8][9][10] It operates by binding to a previously unidentified allosteric pocket located between the integrating and ATP A domains of the CPS1 enzyme.[3][7][11] This binding event blocks ATP hydrolysis, the first step in the synthesis of carbamoyl phosphate, thereby inhibiting the enzyme's function.[11] A key advantage of this compound is its high selectivity for CPS1, showing no inhibitory activity against the related enzyme CPS2, which is involved in pyrimidine biosynthesis in the cytoplasm.[7][9][11][12]

siRNA Knockdown: Silencing Gene Expression

Small interfering RNA (siRNA) knockdown is a gene silencing technique that leverages the cell's natural RNA interference (RNAi) pathway. The process involves introducing a short, double-stranded RNA molecule that is complementary to a specific sequence within the CPS1 mRNA. This synthetic siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then unwinds the siRNA and uses the antisense strand to find and bind to the target CPS1 mRNA. Once bound, the RISC complex cleaves the mRNA, leading to its degradation and preventing its translation into the CPS1 protein.[13] This results in a potent and specific reduction in the total amount of CPS1 enzyme within the cell.

Data Presentation: A Comparative Overview

The choice between this compound and siRNA knockdown often depends on the specific experimental goals, such as the desired duration of inhibition, the need for reversibility, and the experimental system being used.

Table 1: General Comparison of this compound and siRNA Knockdown of CPS1

FeatureThis compound (Small Molecule Inhibitor)siRNA (Gene Knockdown)
Target CPS1 Protein (Enzymatic Activity)CPS1 mRNA (Protein Expression)
Mechanism Allosteric inhibition of ATP hydrolysis[3][7][11]mRNA degradation via RNAi pathway[13]
Type of Inhibition PharmacologicalGenetic
Onset of Effect Rapid (minutes to hours)Slow (24-72 hours for protein depletion)
Duration of Effect Transient, dependent on compound half-life (40 mins)[7][9]Prolonged (days), dependent on cell division and protein turnover
Reversibility Reversible upon compound washoutEffectively irreversible for the lifespan of the cell
Dose-Response Titratable, allows for graded inhibitionLess easily titratable, often aims for maximal knockdown
Delivery Method Direct addition to cell culture media or in vivo administrationTransfection (e.g., lipid-based reagents) or viral delivery[13][14]
Primary Off-Target Concerns Cross-reactivity with other proteins (though highly selective for CPS1)Non-specific gene silencing, interferon response[15]

Table 2: Efficacy and Potency

MetricThis compoundsiRNA
In Vitro Potency IC₅₀: 1.5 µM; Kᵢ: 1.4 µM[7][8][9][10]Not Applicable
Cellular Potency Dose-dependent inhibition of urea production (e.g., 25-100 µM)[7][9]Not Applicable
Typical Efficacy Dependent on concentration, can achieve near-complete inhibition of activity>80-95% reduction in target mRNA/protein levels[13]
Validation Method Urea production assay, metabolomicsqPCR (mRNA level), Western Blot (protein level)[13]

Mandatory Visualizations

Signaling and Experimental Workflows

CPS1_Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol Ammonia Ammonia (NH₃) CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC OTC Carbamoyl_Phosphate->OTC Ornithine Ornithine Ornithine->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Urea_Cycle Further Urea Cycle Steps Citrulline_cyto->Urea_Cycle Urea Urea Urea_Cycle->Urea

Caption: The central role of CPS1 in the mitochondrial segment of the urea cycle.

H3B120_Mechanism cluster_enzyme Enzyme Structure CPS1 CPS1 Enzyme Active_Site Active Site CPS1->Active_Site Allosteric_Pocket Allosteric Pocket CPS1->Allosteric_Pocket No_Hydrolysis ATP Hydrolysis BLOCKED Active_Site->No_Hydrolysis Allosteric_Pocket->Active_Site Conformational Change Inhibits Activity H3B120 This compound H3B120->Allosteric_Pocket Binds ATP ATP ATP->Active_Site Binds

Caption: this compound allosterically inhibits CPS1 by blocking ATP hydrolysis.

siRNA_Workflow Design 1. Design & Synthesize CPS1-specific siRNA Transfection 2. Transfect Cells with siRNA using Lipid Reagent Design->Transfection RISC 3. siRNA incorporated into RISC Complex Transfection->RISC Cleavage 4. RISC binds & cleaves CPS1 mRNA RISC->Cleavage Degradation 5. CPS1 mRNA Degradation Cleavage->Degradation No_Translation 6. Translation Blocked CPS1 Protein Reduced Degradation->No_Translation Validation 7. Validate Knockdown (qPCR / Western Blot) No_Translation->Validation

Caption: Experimental workflow for siRNA-mediated knockdown of CPS1.

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions, particularly cell density and reagent concentrations, for their specific cell lines.

Protocol 1: Inhibition of CPS1 Activity with this compound

1. Reagent Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) by dissolving it in sterile DMSO.[8]
  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding and Treatment:

  • Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).
  • On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 1 µM to 100 µM). Include a DMSO-only vehicle control.
  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
  • Incubate the cells for the desired period (e.g., 4 to 24 hours), depending on the experimental endpoint.

3. Assessment of CPS1 Inhibition (Urea Production Assay):

  • After incubation, collect the cell culture supernatant.
  • Measure the concentration of urea in the supernatant using a commercial colorimetric urea assay kit, following the manufacturer’s instructions.
  • Normalize the urea concentration to the total protein content of the cells in each well, determined by a protein assay (e.g., BCA assay).
  • Compare the normalized urea production in this compound-treated cells to the vehicle-treated control cells to determine the extent of CPS1 inhibition.

Protocol 2: siRNA-Mediated Knockdown of CPS1

1. siRNA and Reagent Preparation:

  • Obtain at least two validated siRNA sequences targeting different regions of the CPS1 mRNA to control for off-target effects.[16]
  • Use a non-targeting or scrambled siRNA as a negative control.[13][16]
  • Reconstitute lyophilized siRNAs in RNase-free buffer to a stock concentration of 20 µM.[15]

2. Transfection Procedure (Reverse Transfection Method):

  • Complex Formation: For each well of a 6-well plate, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium (e.g., Opti-MEM). In a separate tube, dilute the 20 µM siRNA stock to the desired final concentration (e.g., 20 nM) in 250 µL of serum-free medium.
  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
  • Cell Seeding: While complexes are forming, harvest and count cells.
  • Add the 500 µL of siRNA-lipid complexes to the empty wells of the 6-well plate.
  • Seed approximately 250,000 cells per well in 2 mL of their normal growth medium. Gently swirl the plate to ensure even distribution.

3. Post-Transfection Incubation and Validation:

  • Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
  • Validation by qPCR (mRNA level): After 48 hours, harvest a subset of cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for CPS1 and a housekeeping gene (e.g., GAPDH) for normalization.
  • Validation by Western Blot (protein level): After 72 hours, lyse the remaining cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CPS1. Use an antibody for a loading control (e.g., β-actin).

Conclusion: Choosing the Right Tool for the Job

Both this compound and siRNA knockdown are powerful and effective tools for interrogating the function of CPS1. The optimal choice is dictated by the specific biological question being addressed.

  • This compound is the ideal choice for experiments requiring acute, reversible, and dose-dependent inhibition of CPS1 enzymatic activity . Its rapid onset of action makes it suitable for studying the immediate metabolic consequences of CPS1 inhibition.

  • siRNA knockdown is superior for studies that require potent and sustained depletion of the CPS1 protein . This approach is well-suited for investigating the long-term cellular consequences of CPS1 loss, such as effects on cell growth, proliferation, and adaptation, where complete removal of the protein is desired.[17][18][19]

By understanding the distinct mechanisms, advantages, and limitations of each method, researchers can design more precise and insightful experiments to unravel the complex roles of CPS1 in health and disease.

References

Validating H3B-120 On-Target Activity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the on-target activity of H3B-120, a selective inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), within a cellular context. Experimental data, detailed protocols, and comparisons with alternative CPS1 inhibitors are presented to assist in the robust assessment of this compound's mechanism of action.

Introduction to this compound and its Target: CPS1

This compound is a potent and selective small molecule inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), a key mitochondrial enzyme in the urea cycle.[1][2] It functions as a competitive and allosteric inhibitor, binding to a pocket distinct from the active site to modulate enzyme activity.[1][2][3] CPS1 catalyzes the first committed step of the urea cycle, the ATP-dependent synthesis of carbamoyl phosphate from ammonia and bicarbonate. Beyond its role in nitrogenous waste disposal, CPS1 activity has been implicated in cancer cell metabolism, particularly in pyrimidine biosynthesis to support proliferation.[4][5][6] Therefore, validating the on-target activity of this compound is crucial for understanding its therapeutic potential.

Comparison of CPS1 Inhibitors

This compound is one of several molecules known to inhibit CPS1 activity. A comparison with other inhibitors highlights its potency and specific mechanism of action.

InhibitorTypeTargetIC50 / KiReference(s)
This compound Allosteric & CompetitiveCPS1IC50: 1.5 µM, Ki: 1.4 µM[1][2][7]
H3B-616 AllostericCPS1IC50: 66 nM[3]
DON (6-Diazo-5-oxo-L-norleucine) Direct, CompetitiveCPS1 (and other glutamine-utilizing enzymes)Not specified for CPS1[8]
N-(phosphonoacetyl)-L-aspartate (PALA) Direct, CompetitiveCPS1 (mimics transition state)Not specified for CPS1[8]
Acivicin Direct, IrreversibleCPS1 (covalently modifies active site)Not specified for CPS1[8]
Hydroxyurea IndirectRibonucleotide reductase (affects nucleotide pools)Not applicable[8]
Dichloroacetate IndirectPyruvate dehydrogenase kinase (alters energy metabolism)Not applicable[8]

Experimental Protocols for Validating this compound On-Target Activity

A multi-faceted approach employing biochemical and cellular assays is recommended to rigorously validate the on-target activity of this compound.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow for CETSA

G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Fractionation cluster_3 Protein Detection & Analysis A Treat cells with this compound or vehicle control B Heat cell suspension/lysate at a range of temperatures A->B C Lyse cells and separate soluble and aggregated protein fractions B->C D Quantify soluble CPS1 protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to determine melting curve shift D->E

CETSA Experimental Workflow.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Treatment: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CPS1. Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities for CPS1 at each temperature for both this compound-treated and vehicle-treated samples. Plot the relative amount of soluble CPS1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Functional Cellular Assay: Urea Production Assay

Since CPS1 is the rate-limiting enzyme in the urea cycle, its inhibition by this compound should lead to a dose-dependent decrease in urea production in cells capable of ureagenesis (e.g., primary hepatocytes, HepG2 cells).

Experimental Workflow for Urea Production Assay

G cluster_0 Cell Culture & Treatment cluster_1 Incubation cluster_2 Sample Collection cluster_3 Urea Quantification A Seed cells and treat with varying concentrations of this compound B Incubate for a defined period (e.g., 24-48 hours) A->B C Collect cell culture supernatant B->C D Measure urea concentration using a colorimetric assay kit C->D E Normalize to total protein content and plot dose-response curve D->E G cluster_0 Mitochondrion cluster_1 Cytosol Ammonia Ammonia (NH3) CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate ATP -> ADP Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Pyrimidine_Synthesis Pyrimidine Synthesis (de novo) Carbamoyl_Phosphate->Pyrimidine_Synthesis Transport DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation H3B120 This compound H3B120->CPS1

References

A Head-to-Head Comparison: H3B-120 Inhibition Versus CRISPR/Cas9 Knockout of CPS1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting carbamoyl phosphate synthetase 1 (CPS1) is critical for advancing research in metabolic disorders and oncology. This guide provides an objective comparison of two powerful methodologies: the small molecule inhibitor H3B-120 and the genetic modification tool CRISPR/Cas9 knockout.

Carbamoyl phosphate synthetase 1 (CPS1) is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, a metabolic pathway responsible for detoxifying ammonia.[1][2] Dysregulation of CPS1 is implicated in various diseases, including hyperammonemia and certain cancers, making it a significant therapeutic target.[3][4][5] This comparison guide delves into the mechanisms, experimental data, and protocols for two distinct approaches to modulate CPS1 function: pharmacological inhibition with this compound and permanent genetic ablation via CRISPR/Cas9 knockout.

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with this compound and CRISPR/Cas9 knockout of CPS1, drawn from various experimental systems. It is important to note that the data are not from direct head-to-head studies, and thus, comparisons should be made with consideration of the different experimental contexts.

Table 1: Performance Metrics of this compound

ParameterValueExperimental SystemReference
Mechanism of Action Selective, competitive, and allosteric inhibitorEnzymatic assays[5]
IC50 1.5 µMEnzymatic assay[5]
Ki 1.4 µMEnzymatic assay[5]
Cellular Activity Dose-dependent inhibition of urea production (25-100 µM)In vitro cell culture[5]
Selectivity No inhibition of CPS2Enzymatic assays[5]
Half-life 40 minutesIn vivo[5]

Table 2: Phenotypic Effects of CRISPR/Cas9 Knockout of CPS1

PhenotypeObservationExperimental SystemReference
CPS1 Expression Complete absence of CPS1 protein and mRNAConstitutive knockout mice[6]
Plasma Ammonia Significantly elevatedConstitutive and conditional knockout mice[6][7]
Plasma Glutamine Significantly elevated (e.g., 1855.4 ± 862.6 µmol/L in knockout vs. 621.1 ± 153.2 µmol/L in wild-type)Constitutive knockout mice[6]
Plasma Citrulline Significantly depleted (e.g., 1.54 ± 3.45 µmol/L in knockout vs. 53.4 ± 21.8 µmol/L in wild-type)Constitutive knockout mice[6]
Plasma Arginine Significantly reduced (e.g., 19.5 ± 18.1 µmol/L in knockout vs. 79.8 ± 15.5 µmol/L in wild-type)Constitutive knockout mice[6]
Cell Viability (in certain cancers) Reduced cell proliferation and induction of cell deathKRAS/LKB1-mutant lung cancer cells[8]
Clinical Outcome (Personalized Therapy) Reduced blood ammonia, improved dietary protein toleranceInfant with CPS1 deficiency[9][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for utilizing this compound and CRISPR/Cas9 to target CPS1.

This compound Inhibition in Cell Culture
  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 25, 50, 75, 100 µM).[5] Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Analysis: Following incubation, perform relevant assays, such as a urea production assay, cell viability assay, or metabolomic analysis. For a urea production assay, the concentration of urea in the cell culture supernatant can be measured using a colorimetric assay kit.

CRISPR/Cas9-Mediated Knockout of CPS1 in a Cell Line
  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting an early exon of the CPS1 gene using online tools. Synthesize the gRNAs or clone them into a suitable expression vector.

  • Cas9 and gRNA Delivery: Co-transfect the target cells with a plasmid expressing Cas9 nuclease and the designed gRNA. Alternatively, deliver Cas9 and gRNA as ribonucleoprotein (RNP) complexes.[11][12]

  • Clonal Selection: After transfection, isolate single cells by fluorescence-activated cell sorting (FACS) if a fluorescent reporter is co-expressed, or by limiting dilution.[13]

  • Expansion and Screening: Expand the single-cell clones and screen for successful knockout by genomic DNA PCR and sequencing to identify insertions or deletions (indels) that cause a frameshift mutation.

  • Validation: Confirm the absence of CPS1 protein expression by Western blot analysis. Further validate the functional knockout by assessing downstream effects, such as the inability to produce urea or alterations in pyrimidine synthesis pathways.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involving CPS1 and the distinct mechanisms by which this compound and CRISPR/Cas9 knockout exert their effects.

Urea_Cycle_and_Pyrimidine_Synthesis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_pyrimidine Pyrimidine Synthesis Ammonia Ammonia (NH3) CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Rate-limiting step OTC OTC Carbamoyl_Phosphate->OTC Carbamoyl_Phosphate_cyto Carbamoyl Phosphate Carbamoyl_Phosphate->Carbamoyl_Phosphate_cyto Spillover in cancer Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in ASS ASS Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase Arginase Arginine->Arginase Urea Urea (Excreted) Arginase->Urea Ornithine_out Ornithine Arginase->Ornithine_out Ornithine_out->Ornithine_in Glutamine Glutamine CAD CAD (CPS2) Glutamine->CAD CO2 CO2 CO2->CAD ATP3 2 ATP ATP3->CAD CAD->Carbamoyl_Phosphate_cyto Pyrimidines Pyrimidines (DNA, RNA) Carbamoyl_Phosphate_cyto->Pyrimidines

Figure 1: The Urea Cycle and its Connection to Pyrimidine Synthesis.

H3B120_Mechanism H3B120 This compound Allosteric_Pocket Allosteric Pocket H3B120->Allosteric_Pocket Binds CPS1 CPS1 Enzyme ATP_Binding_Site ATP Binding Site CPS1->ATP_Binding_Site Allosteric_Pocket->CPS1 Allosteric_Pocket->ATP_Binding_Site Inhibits ATP hydrolysis Carbamoyl_Phosphate Carbamoyl Phosphate Production ATP_Binding_Site->Carbamoyl_Phosphate ATP hydrolysis

Figure 2: Mechanism of this compound Inhibition of CPS1.

CRISPR_KO_Mechanism CRISPR_Cas9 CRISPR/Cas9 System (Cas9 + gRNA) CPS1_Gene CPS1 Gene (DNA) CRISPR_Cas9->CPS1_Gene Targets Double_Strand_Break Double-Strand Break CPS1_Gene->Double_Strand_Break Creates NHEJ Non-Homologous End Joining (NHEJ) Double_Strand_Break->NHEJ Repaired by Frameshift_Mutation Frameshift Mutation (Indel) NHEJ->Frameshift_Mutation Introduces Nonfunctional_Protein Non-functional CPS1 Protein Frameshift_Mutation->Nonfunctional_Protein No_Protein No CPS1 Protein Frameshift_Mutation->No_Protein

Figure 3: Mechanism of CRISPR/Cas9 Knockout of the CPS1 Gene.

Comparison of this compound and CRISPR/Cas9 Knockout

FeatureThis compound (Pharmacological Inhibition)CRISPR/Cas9 Knockout (Genetic Ablation)
Mechanism Reversible, allosteric inhibition of CPS1 enzyme activity.[5]Permanent, irreversible disruption of the CPS1 gene, leading to loss of protein expression.[6]
Temporality Transient effect, dependent on drug concentration and half-life.Permanent and heritable genetic modification.
Specificity Highly selective for CPS1 over CPS2.[5] Off-target effects on other proteins are possible but not reported for this compound.Highly specific to the targeted DNA sequence. Off-target mutations can occur but can be minimized with careful gRNA design.
Dose Response Effects are dose-dependent, allowing for titration of inhibition.[5]"All-or-none" effect at the single-cell level (gene is either knocked out or not). The percentage of knockout cells in a population can be modulated.
Applications In vitro and in vivo studies of acute CPS1 inhibition, preclinical evaluation of a therapeutic strategy.[5][14]Creation of stable knockout cell lines and animal models for studying the long-term consequences of CPS1 loss, gene therapy development.[6][7][15]
Advantages - Reversible and tunable effect. - Rapid onset of action. - Can be used in a wide range of experimental systems without genetic modification.- Permanent and complete loss of function. - Heritable modification for stable model generation. - High specificity to the target gene.
Limitations - Short half-life may require frequent administration in vivo.[5] - Potential for off-target pharmacological effects. - Does not fully recapitulate genetic deficiency.- Irreversible, not suitable for studying acute effects. - Can be technically challenging and time-consuming to generate knockout models. - Potential for off-target genetic mutations.

Concluding Remarks

The choice between this compound and CRISPR/Cas9 knockout for studying CPS1 depends on the specific research question. This compound offers a powerful tool for investigating the acute and reversible consequences of CPS1 inhibition, making it ideal for pharmacological studies and target validation. Its dose-dependent nature allows for a nuanced exploration of the effects of partial to near-complete enzyme inhibition.

In contrast, CRISPR/Cas9-mediated knockout provides a definitive method for understanding the systemic and long-term consequences of complete CPS1 loss. This approach is invaluable for creating robust in vitro and in vivo models of CPS1 deficiency and for developing and testing gene-based therapies. The recent success of a personalized CRISPR therapy for an infant with CPS1 deficiency underscores the tremendous therapeutic potential of this technology.[10][16]

Ultimately, this compound and CRISPR/Cas9 are complementary tools. Data generated from studies using this compound can inform the development of genetic therapies, while knockout models can serve as the gold standard for validating the on-target effects of small molecule inhibitors. A comprehensive understanding of CPS1 biology and its role in disease will be best achieved by leveraging the unique strengths of both pharmacological and genetic approaches.

References

Cross-Validation of H3B-120 Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor H3B-120 with genetic methods for targeting Carbamoyl Phosphate Synthetase 1 (CPS1), a key enzyme in the urea cycle and a potential therapeutic target in oncology. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate an objective evaluation of these distinct approaches for CPS1 inhibition.

Mechanism of Action: this compound, a Selective Allosteric Inhibitor of CPS1

This compound is a potent and highly selective, competitive, and allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1).[1][2] It exhibits anti-cancer activity by binding to a previously unknown allosteric pocket in the enzyme, thereby preventing ATP hydrolysis, the initial step in carbamoyl phosphate synthesis. This targeted inhibition of CPS1 can disrupt the urea cycle and pyrimidine biosynthesis, pathways that are often dysregulated in cancer. Notably, this compound demonstrates high selectivity for CPS1 over the related enzyme CPS2.

Genetic approaches, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA) mediated knockdown, as well as CRISPR-Cas9 mediated knockout, provide alternative methods for inhibiting CPS1 function. These techniques reduce or eliminate the expression of the CPS1 protein, thus ablating its enzymatic activity. This guide will compare the phenotypic outcomes and experimental considerations of using this compound versus these genetic tools.

Data Presentation: Quantitative Comparison of this compound and Genetic Approaches

The following tables summarize the quantitative data comparing the effects of this compound with genetic knockdown of CPS1 on various cellular and biochemical endpoints.

Parameter This compound CPS1 siRNA Reference Cell Line/System Key Findings
Inhibition of Urea Production (IC50) 0.24 µM (in primary human hepatocytes)Not ApplicablePrimary Human HepatocytesThis compound effectively inhibits the primary function of CPS1 in a cellular context.
Reduction in Cell Viability Dose-dependent decreaseStatistically significant reductionLKB1-inactivated Lung Adenocarcinoma cell lines (e.g., H1437, H1944)Both pharmacological and genetic inhibition of CPS1 lead to reduced cancer cell proliferation.[3]
Effect on Pyrimidine Biosynthesis Blocks CPS1 support of the pathwayDecreased metabolite levels in the pathwayCancer cell linesBoth methods disrupt the contribution of CPS1 to pyrimidine synthesis.
Induction of Apoptosis Not a primary effectNo significant increase in sub-G1 populationLKB1-inactivated Lung Adenocarcinoma cell linesThe reduction in cell viability is primarily due to cytostatic rather than cytotoxic effects for both approaches.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Pharmacological Inhibition with this compound

1. Cell Viability Assay (MTS Assay):

  • Cell Seeding: Plate cancer cells (e.g., H1437, H1944) in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and calculate the IC50 value using non-linear regression analysis.

2. Urea Production Assay:

  • Cell Culture: Culture primary human hepatocytes in appropriate media.

  • Ammonium Chloride and Compound Treatment: Treat the cells with 10 mM ammonium chloride (NH4Cl) in the presence of varying concentrations of this compound.

  • Sample Collection: After 16 hours of incubation, collect the cell culture medium.

  • Urea Measurement: Measure the concentration of urea in the medium using a commercially available urea assay kit.

  • Data Analysis: Determine the IC50 value for the inhibition of urea production by plotting the urea concentration against the this compound concentration.

Genetic Inhibition of CPS1

1. siRNA-mediated Knockdown:

  • siRNA Design and Preparation: Synthesize or obtain validated siRNAs targeting human CPS1 and a non-targeting control siRNA.

  • Transfection:

    • Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.

    • Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24-72 hours.

  • Validation of Knockdown:

    • Western Blot: Lyse the cells and perform western blotting using an anti-CPS1 antibody to confirm the reduction in protein expression.

    • qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the decrease in CPS1 mRNA levels.

2. shRNA-mediated Knockdown (for stable cell lines):

  • shRNA Plasmid Preparation: Clone shRNA sequences targeting CPS1 into a suitable lentiviral or retroviral vector containing a selectable marker (e.g., puromycin resistance).

  • Viral Particle Production: Co-transfect the shRNA-containing plasmid with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

  • Transduction: Infect the target cancer cells with the viral particles in the presence of polybrene.

  • Selection: Select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation of Knockdown: Confirm the stable knockdown of CPS1 expression using Western Blot and/or qRT-PCR as described for siRNA.

Mandatory Visualization

Signaling Pathway of CPS1 in the Urea Cycle

CPS1_Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH4 Ammonia (NH₄⁺) CPS1 CPS1 NH4->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P ADP1 2 ADP + Pi CPS1->ADP1 H3B120 This compound H3B120->CPS1 OTC OTC Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS1 ASS1 Citrulline_cyto->ASS1 Aspartate Aspartate Aspartate->ASS1 ATP2 ATP ATP2->ASS1 Argininosuccinate Argininosuccinate ASS1->Argininosuccinate AMP AMP + PPi ASS1->AMP ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 ARG1 Arginine->ARG1 Urea Urea ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The urea cycle pathway, highlighting the role of CPS1 and the inhibitory action of this compound.

Experimental Workflow: Comparison of Pharmacological and Genetic Inhibition

Experimental_Workflow cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach cluster_assays Phenotypic and Biochemical Assays start Start: Cancer Cell Line pharma_treatment Treat with this compound (Dose-Response) start->pharma_treatment genetic_knockdown Transfect with CPS1 siRNA or Transduce with CPS1 shRNA start->genetic_knockdown viability Cell Viability Assay (e.g., MTS) pharma_treatment->viability urea Urea Production Assay pharma_treatment->urea metabolomics Metabolomic Analysis (Pyrimidine Pathway) pharma_treatment->metabolomics apoptosis Apoptosis Assay (e.g., Annexin V) pharma_treatment->apoptosis validation Validate Knockdown (Western Blot / qRT-PCR) genetic_knockdown->validation validation->viability validation->urea validation->metabolomics validation->apoptosis end End: Comparative Analysis viability->end urea->end metabolomics->end apoptosis->end

Caption: Workflow for comparing this compound with genetic knockdown of CPS1.

References

A Comparative Guide to Off-Target Kinase Activity: A Case Study of H3B-120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, understanding a compound's selectivity is paramount. While a drug may be designed to engage a specific molecular target, its potential interactions with other proteins, known as off-target effects, can lead to unforeseen biological consequences, toxicities, or even opportunities for therapeutic repositioning. This guide provides a comparative framework for evaluating off-target kinase activity, using the highly selective carbamoyl phosphate synthetase 1 (CPS1) inhibitor, H3B-120, as a case study to contrast with typical kinase inhibitor profiles.

This compound is a potent and selective allosteric inhibitor of CPS1, an essential enzyme in the urea cycle, with an IC50 of 1.5 μM and a Ki of 1.4 μM.[1] It has demonstrated anti-cancer activity and is noted for its high selectivity for CPS1 over the related enzyme CPS2.[1] To date, there is no publicly available data from broad-panel kinase activity screens, such as a KINOMEscan, for this compound. This absence of data for a non-kinase inhibitor highlights a critical aspect of drug development: the scope of off-target screening is often guided by the intended target class. However, comprehensive profiling is invaluable for a complete understanding of a compound's biological activity.

Understanding Off-Target Kinase Activity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Due to the conserved nature of the ATP-binding site across the kinome, small molecule inhibitors designed to target one kinase often exhibit activity against several others.[2][3][4] This polypharmacology can be a double-edged sword, contributing to both therapeutic efficacy and adverse events.

High-throughput screening platforms are instrumental in defining a compound's kinase selectivity.[5] These screens assess the binding or inhibitory activity of a compound against a large panel of kinases, providing a "fingerprint" of its off-target profile.[6]

Data Presentation: A Comparative Overview

The following tables illustrate the importance of selectivity by comparing the profile of this compound with representative data for a hypothetical kinase inhibitor, "Kinase Inhibitor X," which shows a more promiscuous off-target profile typical of some kinase inhibitors.

Table 1: Primary Target Activity of this compound

CompoundPrimary TargetAssay TypeIC50 (μM)Ki (μM)
This compoundCPS1Enzymatic Assay1.51.4

Data sourced from MedchemExpress.[1]

Table 2: Illustrative Off-Target Kinase Profile of a Hypothetical Kinase Inhibitor X

To provide context, the following table presents a hypothetical off-target profile for a compound, "Kinase Inhibitor X," screened against a panel of kinases. This illustrates the kind of data a broad kinase screen provides. The results are often expressed as the percentage of control, where a lower percentage indicates stronger binding or inhibition.

Kinase TargetPercent of Control (%) @ 1 µM
Primary Target Kinase 5
Off-Target Kinase A15
Off-Target Kinase B30
Off-Target Kinase C75
Off-Target Kinase D95

This table is illustrative and does not represent data for an actual compound.

A selective inhibitor would show a low percentage of control for its primary target and high percentages for most other kinases, indicating weak off-target binding.

Experimental Protocols: Kinase Activity Screening

A widely used method for assessing off-target kinase activity is the KINOMEscan™ platform, which is a competition binding assay. The general principles of this and similar radiometric assays are outlined below.

KINOMEscan™ Competition Binding Assay Protocol

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

  • Materials:

    • DNA-tagged recombinant kinases.

    • Immobilized ligand on a solid support (e.g., beads).

    • Test compound (e.g., this compound) dissolved in DMSO.

    • Assay buffer.

    • qPCR reagents.

  • Procedure:

    • Kinases are incubated with the immobilized ligand and the test compound at a specified concentration (often 1 µM or 10 µM for single-point screens) in assay buffer.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The solid support is washed to remove unbound kinase.

    • The amount of kinase bound to the solid support is quantified using qPCR.

    • The results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A %Ctrl of 100 indicates no interaction, while a %Ctrl of 0 indicates complete inhibition of the kinase from binding to the immobilized ligand.

Radiometric Kinase Activity Assay (e.g., HotSpot™)

  • Assay Principle: This functional assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific peptide or protein substrate by the kinase.

  • Procedure:

    • The kinase, substrate, and test compound are incubated in a reaction buffer.

    • The reaction is initiated by the addition of a Mg/ATP mix containing [γ-³³P]-ATP.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The reaction is stopped by the addition of phosphoric acid.

    • The phosphorylated substrate is captured on a filter, and unincorporated [γ-³³P]-ATP is washed away.

    • The radioactivity on the filter is measured to determine kinase activity.

    • Results are typically expressed as percent inhibition relative to a DMSO control.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help to visualize the experimental workflow and the potential impact of off-target kinase activity.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Analysis compound Test Compound (e.g., this compound in DMSO) incubation Incubation: Compound + Kinase + Ligand compound->incubation kinase DNA-Tagged Kinase Panel kinase->incubation ligand Immobilized Ligand ligand->incubation wash Wash Step incubation->wash qpcr qPCR Quantification wash->qpcr data Data Analysis (% of Control) qpcr->data

Caption: KINOMEscan Experimental Workflow.

G cluster_pathway Hypothetical Off-Target Signaling Pathway receptor Receptor off_target Off-Target Kinase receptor->off_target Activates substrate Substrate Protein off_target->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response inhibitor Kinase Inhibitor X inhibitor->off_target

Caption: Impact of an Off-Target Kinase Inhibitor.

Conclusion

While this compound is a highly selective inhibitor of CPS1 with no reported off-target kinase activity, its example serves to underscore the importance of comprehensive selectivity profiling in drug development. For compounds intended to be kinase inhibitors, broad-panel screening is an indispensable tool to identify potential off-target liabilities and opportunities. By understanding the full spectrum of a compound's interactions, researchers can better predict its biological effects, interpret experimental results, and develop safer, more effective therapeutics. The methodologies and comparative data presented in this guide offer a framework for the objective evaluation of off-target kinase activity for any small molecule inhibitor.

References

Comparative Guide to Biochemical Markers for H3B-120 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of biochemical markers to confirm target engagement of H3B-120, a selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1). We will explore direct and downstream biomarkers, compare this compound with an alternative inhibitor, and provide detailed experimental protocols.

Introduction to this compound and its Target, CPS1

This compound is a highly selective, competitive, and allosteric inhibitor of CPS1, an essential mitochondrial enzyme.[1] CPS1 catalyzes the first and rate-limiting step in the urea cycle, converting ammonia and bicarbonate into carbamoyl phosphate.[2] This process is crucial for the detoxification of ammonia. In certain cancer types, CPS1 is overexpressed and plays a role in supporting pyrimidine biosynthesis to fuel tumor growth.[2][3] this compound binds to an allosteric pocket in CPS1, leading to the inhibition of its enzymatic activity.[1][4] It is highly selective for CPS1 and does not inhibit the related enzyme CPS2, which is involved in the de novo pyrimidine synthesis pathway in the cytosol.[1][4]

Biochemical Markers for this compound Target Engagement

Confirmation of this compound target engagement in a research setting can be achieved by measuring both the direct enzymatic activity of CPS1 and the downstream consequences of its inhibition.

Direct Biomarker: Inhibition of CPS1 Enzymatic Activity

The most direct indicator of this compound target engagement is the inhibition of CPS1's enzymatic activity. This can be measured in vitro using purified enzyme or in cell lysates.

Downstream Biomarkers:
  • Reduction in Urea Production: As CPS1 is the rate-limiting enzyme in the urea cycle, its inhibition by this compound leads to a dose-dependent decrease in urea synthesis.[1] This can be measured in the supernatant of cultured cells, particularly primary hepatocytes.

  • Modulation of Pyrimidine Biosynthesis: In cancer cells that utilize CPS1 to fuel pyrimidine synthesis, inhibition by this compound can lead to a reduction in the levels of pyrimidine metabolites.[2][3] This provides a context-specific downstream biomarker.

Comparison of this compound with an Alternative CPS1 Inhibitor: H3B-616

H3B-616 is another potent and selective allosteric inhibitor of CPS1.[4] It binds to the same allosteric pocket as this compound and also demonstrates high selectivity for CPS1 over CPS2.[4]

InhibitorTargetMechanism of ActionBiochemical IC50 (CPS1)Cellular IC50 (Urea Production)
This compound CPS1Allosteric Inhibitor1.5 µM[1]Inhibits urea production in a dose-dependent manner (25-100 µM)[1]
H3B-616 CPS1Allosteric Inhibitor66 nM[4]240 nM (in primary human hepatocytes)[4]

As indicated in the table, H3B-616 is significantly more potent than this compound in both biochemical and cellular assays.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to confirm target engagement, the following diagrams are provided.

cluster_mitochondrion Mitochondrion cluster_urea_cycle Urea Cycle cluster_cytosol Cytosol Ammonia Ammonia + Bicarbonate CPS1 CPS1 Ammonia->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Urea Urea Carbamoyl_Phosphate->Urea Multiple Steps Pyrimidine_Synthesis Pyrimidine Synthesis Carbamoyl_Phosphate->Pyrimidine_Synthesis In some cancer cells H3B120 This compound H3B120->CPS1 Inhibits

Figure 1. this compound inhibits CPS1 in the urea cycle.

cluster_sample Sample Preparation cluster_assay Biochemical Assays start Cells or Tissues homogenize Homogenize start->homogenize supernatant Collect Supernatant/ Cell Lysate homogenize->supernatant cps1_assay CPS1 Activity Assay (Colorimetric) supernatant->cps1_assay urea_assay Urea Production Assay (Colorimetric) supernatant->urea_assay metabolomics Metabolomics (LC-MS) supernatant->metabolomics end_cps1 Target Engagement cps1_assay->end_cps1 Measure CPS1 Activity end_urea Target Engagement urea_assay->end_urea Measure Urea Concentration end_metabolites Target Engagement metabolomics->end_metabolites Quantify Pyrimidine Metabolites

Figure 2. Experimental workflow for biomarker analysis.

Experimental Protocols

In Vitro CPS1 Activity Assay (Colorimetric)

This protocol is adapted from a method for measuring the in vitro activity of CPS1.

Materials:

  • Recombinant human CPS1 enzyme

  • This compound or other inhibitors

  • Assay Buffer: 50 mM Triethanolamine, pH 8.0

  • Reaction Mix: 50 mM NH4HCO3, 10 mM Mg(C2O2H3)2, 5 mM ATP, 5 mM N-acetyl-L-glutamate (NAG), 1 mM Dithiothreitol (DTT)

  • Hydroxylamine solution (100 mM)

  • Chromogenic reagent (e.g., a solution containing diacetyl monoxime and thiosemicarbazide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture containing assay buffer, CPS1 enzyme, and the desired concentration of this compound or other inhibitors.

  • Incubate for a specified time (e.g., 20 minutes) at 37°C to allow inhibitor binding.

  • Initiate the enzymatic reaction by adding the Reaction Mix.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction and convert the resulting carbamoyl phosphate to hydroxyurea by adding 100 mM hydroxylamine and incubating for 10 minutes at 95°C.

  • Add the chromogenic reagent to the reaction and heat for 15 minutes at 95°C to develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 458 nm) using a microplate reader.

  • Calculate the percent inhibition of CPS1 activity relative to a vehicle control.

Cellular Urea Production Assay (Colorimetric)

This protocol is for measuring urea concentration in cell culture supernatants.

Materials:

  • Cells (e.g., primary human hepatocytes)

  • Cell culture medium

  • This compound or other inhibitors

  • Urea Assay Kit (commercial kits are available, e.g., based on the conversion of urea to ammonia and subsequent colorimetric detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Perform the urea assay on the supernatant according to the manufacturer's instructions of the chosen commercial kit. This typically involves:

    • Adding a reaction mix containing urease to convert urea to ammonia.

    • A subsequent enzymatic reaction that uses ammonia to generate a colored product.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the urea concentration based on a standard curve and determine the percent inhibition of urea production relative to a vehicle control.

Analysis of Pyrimidine Pathway Metabolites (LC-MS)

This protocol outlines a general workflow for analyzing the impact of CPS1 inhibition on pyrimidine metabolism using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cancer cells known to utilize CPS1 for pyrimidine synthesis

  • Cell culture medium

  • This compound or other inhibitors

  • Methanol, Acetonitrile, and Water (LC-MS grade)

  • Internal standards for metabolite quantification

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS)

Procedure:

  • Culture cancer cells and treat them with this compound or other inhibitors at desired concentrations and time points.

  • Harvest the cells and quench metabolism rapidly (e.g., by washing with ice-cold saline and adding cold methanol).

  • Extract the intracellular metabolites using an appropriate solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analyze the metabolite extracts by LC-MS.

    • Separate metabolites using a suitable chromatography column (e.g., a HILIC column).

    • Detect and quantify metabolites using a mass spectrometer operating in a targeted selected reaction monitoring (SRM) or a full scan mode.

  • Process the data to identify and quantify key pyrimidine pathway intermediates (e.g., carbamoyl aspartate, dihydroorotate, orotate, UMP, UDP, UTP).

  • Compare the levels of these metabolites in inhibitor-treated cells to vehicle-treated controls to determine the effect on the pyrimidine synthesis pathway.

Conclusion

The confirmation of this compound target engagement can be robustly achieved by a multi-faceted approach. Direct measurement of CPS1 enzymatic activity provides a clear and immediate readout of inhibition. This should be complemented by downstream biomarker analysis, with the reduction of urea production being a universal and reliable marker. In specific cancer models, the analysis of pyrimidine pathway metabolites can offer further confirmation of the functional consequences of CPS1 inhibition. When comparing this compound to alternatives like the more potent H3B-616, it is crucial to assess both biochemical and cellular activities to gain a comprehensive understanding of their relative potencies and potential therapeutic applications. The provided protocols offer a starting point for researchers to design and execute experiments to effectively measure these biochemical markers.

References

Safety Operating Guide

Navigating the Disposal of H3B-120: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Important Preliminary Note: Before proceeding with any disposal protocol, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped to provide guidance that is compliant with local, state, and federal regulations.

Summary of H3B-120 Properties

The following table summarizes key quantitative data for this compound, a valuable reference for handling and storage.

PropertyValue
Molecular Weight 372.48 g/mol
Formula C₁₉H₂₄N₄O₂S
CAS Number 2194903-42-7
IC₅₀ 1.5 µM (for CPS1)
Ki 1.4 µM (for CPS1)
Solubility in DMSO Up to 75 mg/mL

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for laboratory chemical waste disposal.

1. Waste Identification and Classification:

  • Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.[1]

  • Given its biological activity as a potent inhibitor, it is prudent to handle it as a toxic substance.

  • Solutions of this compound, especially in solvents like DMSO, should be classified as organic solvent waste.[2][3]

2. Segregation and Collection:

  • Solid Waste:

    • Collect uncontaminated labware (e.g., weighing boats, pipette tips) that has come into contact with solid this compound in a designated, clearly labeled hazardous waste container.

    • If personal protective equipment (PPE) such as gloves become contaminated, they should also be disposed of as hazardous waste.

  • Liquid Waste (Solutions):

    • Collect all liquid waste containing this compound, including solutions in DMSO, in a dedicated, leak-proof, and chemically compatible waste container.[4] Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[5]

    • Do not mix this compound waste with incompatible chemicals.[4] For instance, halogenated and non-halogenated solvent wastes should typically be collected separately.[4]

    • Aqueous solutions of this compound should be collected separately from organic solvent solutions.[4]

3. Labeling:

  • Properly label all waste containers with a hazardous waste tag provided by your institution's EHS department.[1][5]

  • The label must include:

    • The full chemical name: "this compound" and the name of any solvents (e.g., "Dimethyl Sulfoxide"). Avoid using abbreviations or chemical formulas.[5]

    • The approximate concentration and volume of each component.

    • The words "Hazardous Waste."

    • The date when the waste was first added to the container.[5]

4. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Keep waste containers closed at all times, except when adding waste.[1]

  • Ensure that the storage area has secondary containment to prevent spills.

5. Disposal:

  • Once the waste container is full, or if it has been in storage for a period defined by your institution's policy (often not exceeding one year), arrange for its pickup by your EHS department.[6]

  • Never dispose of this compound or its solutions down the drain or in the regular trash.[1]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

H3B120_Disposal_Workflow start Generation of this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->collect_liquid segregate Segregate from Incompatible Waste collect_solid->segregate collect_liquid->segregate storage Store in Designated Satellite Accumulation Area segregate->storage full Container Full or Storage Time Limit Reached? storage->full full->storage No contact_ehs Contact EHS for Pickup and Disposal full->contact_ehs Yes end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H3B-120

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of H3B-120, a selective carbamoyl phosphate synthetase 1 (CPS1) inhibitor with anti-tumor activity. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Essential Safety and Handling Information

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, we can extrapolate essential safety precautions based on its nature as a research chemical and data from similar compounds. The following recommendations are based on general laboratory safety principles for handling potent, powdered chemical agents.

Always consult your institution's specific safety protocols and the supplier's provided documentation before handling any new chemical.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against accidental exposure.

PPE CategoryItemSpecification
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile or other chemically resistant glovesInspect gloves for integrity before each use and change them frequently.
Body Protection Laboratory coatShould be fully buttoned. Consider a disposable gown for weighing and aliquoting.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to avoid inhalation of dust particles.
Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For a small spill of the powder, carefully wipe it up with a damp paper towel to avoid creating dust. For a larger spill, or a spill of the compound in solvent, use an appropriate chemical absorbent. Evacuate the area if necessary and contact your institution's environmental health and safety department.

Operational Plan for Handling this compound

A structured workflow is essential for minimizing risk and ensuring the integrity of your experiments.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Controlled Environment Dissolving Dissolving Weighing->Dissolving In Fume Hood Experimentation Experimentation Dissolving->Experimentation To desired concentration Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Post-Experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Clean to Safe Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Proper Segregation

Figure 1: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's chemical waste guidelines.
This compound in Solution Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gowns) Place in a sealed bag and dispose of as solid hazardous waste.

Mechanism of Action: Inhibition of the Urea Cycle

This compound is a highly selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1).[1] CPS1 is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle. This cycle is essential for the detoxification of ammonia, a byproduct of amino acid metabolism, by converting it into urea for excretion. By inhibiting CPS1, this compound disrupts this process.

G Ammonia Ammonia CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 Carbamoyl Phosphate Carbamoyl Phosphate CPS1->Carbamoyl Phosphate Catalyzes Urea Cycle Urea Cycle Carbamoyl Phosphate->Urea Cycle Urea Urea Urea Cycle->Urea This compound This compound This compound->CPS1 Inhibits

Figure 2: Simplified diagram of this compound's inhibition of CPS1 in the urea cycle.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。